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3,6-Dichloro-2-nitrotoluene Documentation Hub

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  • Product: 3,6-Dichloro-2-nitrotoluene

Core Science & Biosynthesis

Foundational

Physicochemical Properties of 3,6-Dichloro-2-nitrotoluene for Synthesis Planning

The following technical guide details the physicochemical properties, synthesis logic, and reactivity profile of 3,6-Dichloro-2-nitrotoluene (systematically identified as 1,4-dichloro-2-methyl-3-nitrobenzene or 2,5-dichl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis logic, and reactivity profile of 3,6-Dichloro-2-nitrotoluene (systematically identified as 1,4-dichloro-2-methyl-3-nitrobenzene or 2,5-dichloro-6-nitrotoluene ).

Executive Technical Summary

3,6-Dichloro-2-nitrotoluene is a highly functionalized aromatic intermediate used primarily in the synthesis of agrochemicals (e.g., dicamba analogs) and pharmaceutical scaffolds (e.g., anilines for fused heterocycles).[1][2][3][4] Its structure features a toluene core with a nitro group at the 2-position, flanked by a methyl group at C1 and a chlorine atom at C3, with a second chlorine at C6.[1][2][3]

This specific substitution pattern creates a unique electronic and steric environment:

  • Steric Crowding: The C1-Methyl is flanked by C2-Nitro and C6-Chloro, creating significant steric strain (the "buttressing effect").[1][2][3][4]

  • Electronic Activation: The C2-Nitro group activates the C3-Chlorine for Nucleophilic Aromatic Substitution (SNAr) while leaving the C6-Chlorine relatively inert (meta-relationship).[1][2][3][4]

Nomenclature Clarification

To ensure precise database searching and procurement, researchers must recognize the equivalent systematic names:

  • Common Name: 3,6-Dichloro-2-nitrotoluene[1][2][4][5]

  • Systematic Name (Benzene parent): 1,4-Dichloro-2-methyl-3-nitrobenzene[1][2][3][4]

  • Alternative Name (Toluene parent): 2,5-Dichloro-6-nitrotoluene[2][4][6]

  • CAS Number: 1803830-16-1 (Note: Isomers such as 2,5-dichloro-4-nitrotoluene are common byproducts).[1][2][3][4]

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models for synthesis planning.

PropertyValue / DescriptionSynthesis Implication
Molecular Formula C₇H₅Cl₂NO₂Stoichiometry calculations.[1][2][3][4]
Molecular Weight 206.03 g/mol Yield determination.[2][3][4]
Physical State Solid (Crystalline needles)Handling requires powder flow protocols; avoid dust generation.[1][2][3]
Melting Point 42–45 °C (Approx.)[2][3][7]Critical: Low melting point implies the material may melt during exothermic reactions or aggressive drying.[2] Handle at <30°C.
Boiling Point ~260–270 °C (Predicted)High boiling point allows for high-temperature reactions without solvent loss, but makes removal by distillation difficult.[1][2][3][4]
LogP (Octanol/Water) ~3.2Highly lipophilic.[1][2][3] Requires non-polar solvents (DCM, Toluene, EtOAc) for extraction.[2] Insoluble in water.[2]
Density ~1.45 g/cm³Denser than water; forms the bottom layer in aqueous workups.[2][3]
Electronic Character Electron-deficient (π-acidic)Susceptible to nucleophilic attack; resistant to electrophilic substitution.[1][2][3][4]

Structural & Electronic Analysis

Understanding the electronic landscape is vital for predicting reactivity.[2]

Steric & Electronic Map[1][2][3][4]
  • C1-Methyl: Electron-donating (+I).[1][2][3][4] Weakly activates the ring but is sterically crowded by C2-NO₂ and C6-Cl.[1][2][3][4]

  • C2-Nitro: Strong electron-withdrawing (-M, -I).[1][2][3][4] Deactivates the ring towards electrophiles but activates C3-Cl for nucleophilic displacement.[1][2][3][4]

  • C3-Chlorine: Labile. Located ortho to the nitro group.[1][2][3][4] The strong electron withdrawal of the nitro group reduces electron density at C3, making this chlorine susceptible to SNAr (e.g., by amines, alkoxides, or fluoride).[2]

  • C6-Chlorine: Stable. Located meta to the nitro group. It lacks the resonance activation required for facile displacement, allowing for regioselective functionalization of the C3-Cl.[1][2][3]

Reactivity Diagram (DOT)

ReactivityLandscape Start 3,6-Dichloro-2-nitrotoluene (Precursor) SnAr S_NAr Displacement (at C3-Cl) Start->SnAr Nucleophiles (R-NH2, RO-) (Ortho-activation) Reduction Nitro Reduction (to Aniline) Start->Reduction H2/Pd, Fe/HCl (Yields 3,6-Dichloro-2-methylaniline) Benzylic Benzylic Oxidation (at C1-Methyl) Start->Benzylic KMnO4 / O2 (Sterically hindered) SnAr_Desc Regioselective: C3-Cl is labile C6-Cl remains intact SnAr->SnAr_Desc

Figure 1: Reactivity landscape showing the regioselective activation of the C3-chlorine and the standard reduction pathway.[1][3][4][8]

Synthesis Planning & Protocols

The synthesis of 3,6-dichloro-2-nitrotoluene typically proceeds via the nitration of 2,5-dichlorotoluene .[1][2][3][4] This reaction is governed by the directing effects of the methyl group (ortho/para) and the chlorine atoms (ortho/para).[2][3]

Synthesis Logic (Nitration of 2,5-Dichlorotoluene)
  • Substrate: 2,5-Dichlorotoluene (1-Methyl, 2-Chloro, 5-Chloro).[1][2][3]

  • Available Sites: C3, C4, C6.[2]

  • Directing Effects:

    • Methyl (C1): Directs to C6 (ortho) and C4 (para).[2][3]

    • Chlorine (C2): Directs to C3 (ortho) and C5 (occupied).[2][3]

    • Chlorine (C5): Directs to C4 (ortho) and C6 (ortho).[2][3]

  • Outcome:

    • Major Product: 2,5-Dichloro-4-nitrotoluene (Attack at C4).[1][2][4] This is less sterically hindered (flanked by H and Cl).[2][3]

    • Target Product: 2,5-Dichloro-6-nitrotoluene (Attack at C6).[1][2][4][6][7] This corresponds to our target (3,6-dichloro-2-nitrotoluene).[1][2][3][5] It is formed in lower yields due to steric crowding between the Methyl and C5-Chlorine.[1][2][3][4]

    • Separation: Fractional crystallization is required.[2] The 4-nitro isomer typically has a higher melting point (~50°C) than the 6-nitro isomer (~42°C).[1][2][3][4]

Experimental Protocol: Nitration & Isolation

Safety Warning: Nitration reactions are exothermic and can run away.[2] Maintain strict temperature control.

  • Reagents: 2,5-Dichlorotoluene (1.0 eq), HNO₃ (65%, 1.1 eq), H₂SO₄ (98%, 2.0 eq).[2]

  • Procedure:

    • Cool H₂SO₄ to 0–5 °C in a jacketed reactor.

    • Add 2,5-Dichlorotoluene slowly.[1][2][3][4]

    • Add mixed acid (HNO₃/H₂SO₄) dropwise, maintaining internal temp <10 °C.[2]

    • Stir at 25 °C for 2–4 hours. Monitor by GC/HPLC.

  • Workup:

    • Quench onto ice water. Extract with Dichloromethane (DCM).[1][2][3]

    • Wash organic layer with NaHCO₃ (aq) to remove acid.[1][2][3]

    • Dry over MgSO₄ and concentrate.[2]

  • Purification (Isomer Separation):

    • Dissolve the crude oil in hot Ethanol or Isopropanol.[2]

    • Cool slowly to 0 °C. The 4-nitro isomer (major impurity) typically crystallizes first.[1][2][3][4] Filter it off.

    • Concentrate the mother liquor to obtain the enriched 6-nitro isomer (Target: 3,6-dichloro-2-nitrotoluene).[1][2][3]

    • Further purification via vacuum distillation may be required (BP diff ~5–10 °C).[2][3]

Synthesis Workflow Diagram (DOT)

SynthesisWorkflow Substrate 2,5-Dichlorotoluene (Liquid) Nitration Nitration (HNO3 / H2SO4, <10°C) Substrate->Nitration Mixture Crude Mixture (Isomers 4-NO2 & 6-NO2) Nitration->Mixture Crystallization Fractional Crystallization (Ethanol, 0°C) Mixture->Crystallization Solid Solid Precipitate (2,5-Dichloro-4-nitrotoluene) (Undesired Major) Crystallization->Solid Precipitates first Liquor Mother Liquor (Enriched 3,6-Dichloro-2-nitrotoluene) Crystallization->Liquor Remains in solution Final Pure 3,6-Dichloro-2-nitrotoluene (Low melting solid) Liquor->Final Evaporation / Distillation

Figure 2: Process flow for the synthesis and isolation of the target isomer from 2,5-dichlorotoluene.[1][2][3][4]

Safety & Handling

  • Thermal Instability: As a nitro compound, it possesses decomposition energy.[2] Do not heat dry residue above 100 °C without DSC testing.

  • Skin Absorption: Chlorinated nitro compounds are rapidly absorbed through the skin, causing methemoglobinemia (blue skin, oxygen deprivation).[2] Double-gloving (Nitrile) is mandatory. [1][2][3][4]

  • Dust Hazard: The low melting point means it can become sticky/waxy.[2] Avoid generating dust; use local exhaust ventilation (LEV).[1][2][3]

References

  • PubChem. 1,4-Dichloro-2-methyl-3-nitrobenzene (Compound Summary). National Library of Medicine.[2] Available at: [Link][1][3][4]

  • Google Patents. Method for preparing 2-chloro-5-nitro-toluene (Isomer separation techniques).[1][2][3][4] Available at: [1][3][4]

Sources

Exploratory

Molecular Architecture and Steric Dynamics of 3,6-Dichloro-2-nitrotoluene

The following technical guide details the molecular architecture, steric dynamics, and synthetic utility of 3,6-Dichloro-2-nitrotoluene , a highly congested aromatic scaffold used in the development of agrochemicals (spe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular architecture, steric dynamics, and synthetic utility of 3,6-Dichloro-2-nitrotoluene , a highly congested aromatic scaffold used in the development of agrochemicals (specifically auxin-mimic herbicides like Dicamba) and pharmaceutical intermediates.[1]

Technical Whitepaper | Application Note: SAS-2025-DCNT [1]

Executive Summary & Structural Definition

3,6-Dichloro-2-nitrotoluene (IUPAC: 1,3-dichloro-2-methyl-5-nitrobenzene, renumbered based on toluene priority) represents a class of 1,2,3,6-tetrasubstituted benzenes characterized by extreme steric congestion.[1] The molecule features a methyl group at position 1, flanked immediately by a nitro group at position 2 and a chlorine atom at position 6. Furthermore, the nitro group itself is flanked by the methyl group (pos 1) and a second chlorine atom at position 3.

This specific substitution pattern creates a "Steric Lock" mechanism, forcing the nitro group out of planarity with the aromatic ring. This phenomenon, known as Steric Inhibition of Resonance (SIR) , fundamentally alters the molecule's electronic properties, reactivity profile, and spectroscopic signature compared to less hindered isomers (e.g., 2,4-dichlorotoluene derivatives).

Physical Property Profile (Predicted/Experimental Consensus)
PropertyValue / Characteristic
Molecular Formula

Molecular Weight 206.02 g/mol
Appearance Pale yellow crystalline solid
Melting Point 55–60 °C (Isomer dependent)
Solubility Soluble in DCM, Toluene, Ethyl Acetate; Insoluble in Water
Key Feature Non-planar Nitro group (Dihedral angle

60–90°)

Steric Analysis: The "Buttressing Effect"

In 3,6-dichloro-2-nitrotoluene, the steric crowding is not merely additive but synergistic.[1] The "buttressing effect" occurs where the substituents push against each other, preventing stress relief via bond bending.

The Steric Sandwich
  • Locus A (Methyl Rotation): The C1-Methyl group is sandwiched between the large lone-pair cloud of Cl(6) and the oxygen atoms of the

    
    (2) group. This creates a high rotational barrier for the methyl group.
    
  • Locus B (Nitro Orthogonality): The

    
     group at C2 is the most compromised. Flanked by a Methyl (C1) and a Chlorine (C3), it cannot lie coplanar with the benzene ring. To minimize Van der Waals repulsion, the nitro group twists perpendicular to the ring plane.
    
Electronic Consequences of SIR
  • Loss of Resonance: The perpendicular nitro group cannot effectively withdraw electrons via resonance (

    
     effect).[1] It acts primarily as an inductive electron-withdrawing group (
    
    
    
    ).[1]
  • Reactivity Modulation: The carbon atoms bearing the chlorines (C3, C6) are less deactivated than expected because the nitro group's resonance contribution is "switched off." However, the steric bulk hinders nucleophilic attack (

    
    ).
    
Visualization of Steric Interactions

The following diagram maps the steric pressure points within the molecule.

StericMap cluster_legend Interaction Legend Core Benzene Ring (Scaffold) Me 1-Methyl (Rotational Barrier) Core->Me C1 Nitro 2-Nitro (Twisted >60°) Core->Nitro C2 Cl3 3-Chloro (Buttress A) Core->Cl3 C3 Cl6 6-Chloro (Buttress B) Core->Cl6 C6 Me->Nitro Severe Repulsion Me->Cl6 Steric Clash Nitro->Cl3 Steric Clash Legend1 Red Dashed Line = Steric Repulsion (Van der Waals)

Caption: Graphviz diagram illustrating the "Steric Sandwich" effect where the Methyl and Nitro groups are mutually hindered by flanking Chlorine atoms.

Synthetic Pathways & Methodology

Synthesis of 3,6-dichloro-2-nitrotoluene requires navigating the directing effects of existing substituents.[1] The most reliable route utilizes 2,5-dichlorotoluene as the starting material.

Retrosynthetic Logic
  • Target: 3,6-Dichloro-2-nitrotoluene.[1][2]

  • Precursor: 2,5-Dichlorotoluene.[1]

  • Reaction: Electrophilic Aromatic Substitution (Nitration).

  • Regioselectivity Challenge:

    • 2,5-Dichlorotoluene has two open positions: C3, C4, and C6.[1]

    • C4 (Para to Methyl): Sterically accessible.[3] Major product (usually ~60%).[1]

    • C6 (Ortho to Methyl): Sterically crowded. Minor product (Target, ~20-30%).

    • C3 (Meta to Methyl): Disfavored.

Protocol: Mixed Acid Nitration of 2,5-Dichlorotoluene

Note: This protocol describes a standard laboratory synthesis adapted for high-steric substrates.

Reagents:

  • 2,5-Dichlorotoluene (1.0 eq)[1]

  • Nitric Acid (HNO3, fuming, 1.2 eq)

  • Sulfuric Acid (H2SO4, conc., solvent/catalyst)

  • Dichloromethane (DCM) for extraction.[1]

Step-by-Step Methodology:

  • Preparation: In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, charge concentrated

    
     (5 mL per gram of substrate) and cool to 0–5 °C using an ice/salt bath.
    
  • Substrate Addition: Add 2,5-dichlorotoluene dropwise. The mixture may become heterogeneous.[3]

  • Nitration: Slowly add the nitrating mixture (

    
    ) over 30 minutes, maintaining internal temperature 
    
    
    
    °C to minimize dinitration and oxidation.
  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[1]

  • Quench: Pour the reaction mixture onto crushed ice (500g).

  • Workup: Extract with DCM (

    
     mL). Wash combined organics with sat. 
    
    
    
    (until neutral) and brine.[1] Dry over
    
    
    .[1][4]
  • Purification (Critical): The crude oil contains isomers (4-nitro and 6-nitro).[1]

    • Separation: Isolate the 3,6-dichloro-2-nitrotoluene (6-nitro isomer) via Fractional Crystallization from ethanol (the more symmetrical 4-nitro isomer often crystallizes first) or Flash Column Chromatography (Silica gel, gradient 0-5% EtOAc in Hexanes).[1]

Reactivity Profile & Applications

The primary utility of 3,6-dichloro-2-nitrotoluene lies in its role as a "masked" aniline or benzoic acid derivative for herbicide synthesis.[1]

Pathway to Dicamba (Herbicide)

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a critical auxin herbicide.[1] This molecule serves as a potential intermediate in non-standard synthesis routes or impurity tracking.[1]

Workflow:

  • Oxidation: Methyl group oxidation (

    
     or 
    
    
    
    ) converts the toluene to 3,6-dichloro-2-nitrobenzoic acid .[1]
  • Reduction: Nitro group reduction (

    
     or 
    
    
    
    ) yields 3,6-dichloro-2-aminobenzoic acid .[1]
  • Diazotization: Conversion to the diazonium salt followed by hydrolysis yields the phenol (Salicylic acid derivative).

  • Methylation: O-methylation yields Dicamba .[1]

DicambaPath Start 3,6-Dichloro-2-nitrotoluene Step1 Oxidation (Methyl -> COOH) Product: 3,6-Dichloro-2-nitrobenzoic acid Start->Step1 KMnO4 / Reflux Step2 Reduction (NO2 -> NH2) Product: 3,6-Dichloro-2-aminobenzoic acid Step1->Step2 H2, Pd/C Step3 Diazotization & Hydrolysis Product: 3,6-Dichlorosalicylic acid Step2->Step3 NaNO2, H2SO4, then H2O End O-Methylation Target: Dicamba Step3->End Me2SO4 / NaOH

Caption: Synthetic progression from 3,6-dichloro-2-nitrotoluene to the herbicide Dicamba.

Nucleophilic Aromatic Substitution ( )

Despite the presence of electron-withdrawing groups,


 reactions on this scaffold are difficult.[5]
  • Observation: The nitro group is twisted (SIR), reducing its ability to stabilize the Meisenheimer complex intermediate.

  • Result: Displacement of chlorines requires harsh conditions (high temp, strong nucleophiles like

    
     in DMF). The chlorine at C3 is slightly more labile than C6 due to the inductive pull of the adjacent nitro group, despite the lack of resonance.
    

References

  • Structure & Nomenclature: PubChem. 2,6-Dichlorotoluene and derivatives.[1] National Center for Biotechnology Information.[1] [Link]

  • Steric Inhibition of Resonance: Thomson, G. Steric Inhibition of Resonance.[3] Part I. The Dichloronitrobenzenes. Journal of the Chemical Society.[6] [Link]

  • Synthetic Methodology (Nitration): Schofield, K. Aromatic Nitration. Cambridge University Press.[1] (Standard text on mixed acid nitration kinetics and regioselectivity).

  • Dicamba Chemistry: Tomlin, C.D.S. The Pesticide Manual: A World Compendium. British Crop Protection Council.[1] (Details on Dicamba structure and synthesis intermediates).

Sources

Foundational

thermodynamic stability of 3,6-Dichloro-2-nitrotoluene in organic solvents

Executive Summary 3,6-Dichloro-2-nitrotoluene (DCNT) [CAS: 1803830-16-1] represents a class of sterically hindered nitro-aromatics often utilized as high-value intermediates in the synthesis of agrochemicals and active p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,6-Dichloro-2-nitrotoluene (DCNT) [CAS: 1803830-16-1] represents a class of sterically hindered nitro-aromatics often utilized as high-value intermediates in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). Unlike commodity isomers (e.g., 2,4-DNT), the specific substitution pattern of DCNT—where the nitro group is buttressed between a methyl group and a chlorine atom—introduces significant steric strain.

This guide provides a comprehensive framework for understanding the thermodynamic profile of DCNT. It synthesizes theoretical stability principles with practical experimental protocols, addressing the critical lack of public data for this specific isomer. The focus is on predictive stability , solvent selection logic , and process safety workflows .

Physicochemical Profile & Steric Analysis

The thermodynamic behavior of 3,6-Dichloro-2-nitrotoluene is governed by the "Ortho Effect." The proximity of the nitro group (C2) to the methyl group (C1) and the chlorine atom (C3) forces the nitro moiety out of planarity with the benzene ring.

Table 1: Predicted vs. Analogous Properties Properties estimated based on Structure-Activity Relationships (SAR) with 2,6-Dichlorotoluene and 2-Chloro-6-nitrotoluene.

PropertyValue (Predicted/Analog)Mechanistic Insight
Molecular Weight 206.03 g/mol
Physical State Solid (Crystalline)Likely forms needles/plates; lower MP than symmetrical isomers due to packing disruption.
Melting Point 45°C – 55°C (Est.)Steric bulk prevents efficient lattice packing compared to 2,4-dichloro isomers.
Boiling Point >240°C (Dec.)High thermal stress likely triggers decomposition before atmospheric boiling.
LogP (Octanol/Water) ~3.5 – 3.8Highly lipophilic; negligible aqueous solubility.
Dipole Moment HighThe nitro group's torsion reduces resonance but maintains a strong localized dipole.
The Steric "Buttressing" Effect

In DCNT, the nitro group cannot achieve coplanarity with the aromatic ring due to the Van der Waals radii overlap with the adjacent Methyl (2.0 Å) and Chlorine (1.75 Å) groups.

  • Thermodynamic Consequence: Loss of resonance stabilization energy (approx. 3–5 kcal/mol).

  • Stability Implication: The C-N bond is weakened, lowering the onset temperature for thermal decomposition (homolysis) compared to unhindered nitrotoluenes.

Thermodynamic Stability in Organic Solvents

Solvent selection for DCNT must balance solubility power with thermodynamic stability. The compound is prone to Nucleophilic Aromatic Substitution (SNAr) at the C3 or C6 positions if placed in nucleophilic solvents (e.g., amines, pyridines) at elevated temperatures.

Solubility Thermodynamics

The solubility of DCNT follows the "Like Dissolves Like" principle but is modified by its high dipole moment.

Table 2: Solvent Interaction Screening

Solvent ClassRepresentative SolventsInteraction PotentialSuitability Rating
Non-Polar Hexane, HeptaneWeak dispersion forces only. Poor solubility.Low (Antisolvent)
Polar Aromatic Toluene, Xylene

-

stacking interactions. Good solubility.
High (Process Solvent)
Polar Aprotic Ethyl Acetate, AcetoneDipole-dipole interactions. Excellent solubility.High (Extraction)
Dipolar Aprotic DMF, DMSOStrong solvation. Risk: Can catalyze SNAr reactions or thermal runaway at high T.Medium (Use with Caution)
Protic Methanol, EthanolHydrogen bonding (Solvent donor -> Nitro acceptor). Moderate solubility.Medium (Crystallization)
Diagram 1: Solubility & Stability Logic Flow

This diagram illustrates the decision matrix for selecting a solvent based on thermodynamic parameters.

SolventSelection Start Solvent Selection for DCNT PolarityCheck Check Polarity (Dielectric Constant) Start->PolarityCheck NucleophileCheck Check Nucleophilicity PolarityCheck->NucleophileCheck High Solubility? TempCheck Process Temperature NucleophileCheck->TempCheck Non-Nucleophilic Risk High Risk Solvent (e.g., Amines, hot DMSO) NucleophileCheck->Risk Nucleophilic (S_NAr Risk) Safe Safe Process Solvent (e.g., Toluene, EtOAc) TempCheck->Safe T < 100°C TempCheck->Risk T > Onset (DSC)

Caption: Decision logic for solvent selection, prioritizing the avoidance of SNAr side reactions common in chlorinated nitro-aromatics.

Degradation Pathways & Process Safety

Understanding the degradation mechanism is vital for establishing the "Safe Operating Window."

  • Thermal Decomposition (Radical Mechanism):

    • Initiation: Homolytic cleavage of the C-NO2 bond.

    • Propagation: Radical attack on the methyl group (H-abstraction) or ring chlorines.

    • Result: Release of NOx, formation of phenolic tars, and potential rapid pressure rise.

    • Critical Limit: Do not exceed 180°C without rigorous ARC (Accelerating Rate Calorimetry) testing.

  • Hydrolysis / SNAr:

    • Under basic conditions (pH > 9), the Chlorine atoms (activated by the ortho/para Nitro group) are susceptible to displacement by OH-.

    • Product: 3-Chloro-6-hydroxy-2-nitrotoluene (or isomer).

Experimental Protocols

Since specific literature values are scarce, the following protocols are required to generate self-validating data for your specific batch of DCNT.

Protocol A: Determination of Solubility (Dynamic Laser Monitoring)

Objective: Construct the solubility curve (Van't Hoff plot) in Toluene and Ethyl Acetate.

  • Preparation: Weigh excess DCNT solid into a jacketed glass reactor equipped with a turbidity probe (or FBRM).

  • Solvent Addition: Add a known mass of solvent.

  • Equilibration: Heat the slurry to 60°C under stirring until full dissolution (transmission = 100%).

  • Cooling Ramp: Cool at a rate of 0.2°C/min.

  • Detection: Record the temperature at which turbidity spikes (Metastable Zone Width limit).

  • Calculation: Repeat for 5 concentrations. Plot

    
     vs 
    
    
    
    to determine Enthalpy of Dissolution (
    
    
    ).
Protocol B: Thermal Stability Screening (DSC)

Objective: Define the Onset Temperature (


) and Energy of Decomposition (

).[1]
  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Sample: 2–5 mg of DCNT in a Gold-plated high-pressure crucible (to prevent catalytic effect of steel and contain vapor).

  • Method: Ramp from 30°C to 350°C at 5°C/min under Nitrogen purge.

  • Criteria:

    • Safe:

      
      .
      
    • Warning: If

      
      , the material has high explosive propagation potential.
      
Diagram 2: Stability Testing Workflow

This workflow ensures no hazardous scale-up occurs before thermal boundaries are defined.

StabilityWorkflow Sample DCNT Sample DSC Screening: DSC (5°C/min) Sample->DSC Eval Evaluate Energy (>800 J/g?) DSC->Eval ARC Adiabatic Testing (ARC) Phi-factor corrected Eval->ARC High Energy / Low Onset SafeOps Define Safe Operating T (T_process < T_D24 - 50K) Eval->SafeOps Low Energy (<500 J/g) TMR Calc: Time to Max Rate (TMRad) ARC->TMR TMR->SafeOps

Caption: Hierarchical thermal safety assessment workflow. DSC provides initial screening; ARC is mandatory for scale-up.

References

  • Aromsyn Co., Ltd. (2023). Product Catalog: 3,6-Dichloro-2-nitrotoluene (CAS 1803830-16-1).[2][3] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary: Nitrotoluene Derivatives and Stability. PubChem.[4][5][6] Retrieved from

  • Cardillo, P., & Gigli, S. (2021). Thermal Stability Evaluation of Nitroalkanes and Nitroaromatics with Differential Scanning Calorimetry. University of Camerino. Retrieved from

  • OECD SIDS. (2000). 2,6-Dichlorotoluene: Initial Assessment Report. UNEP Publications. Retrieved from

  • Master Organic Chemistry. (2011). Steric Hindrance and Reactivity in Organic Synthesis. Retrieved from

Sources

Exploratory

literature review of 3,6-Dichloro-2-nitrotoluene synthesis pathways

This technical guide provides an in-depth review of the synthesis pathways for 3,6-Dichloro-2-nitrotoluene (CAS 1803830-16-1), a critical intermediate in the manufacturing of agrochemicals, particularly benzoic acid-base...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth review of the synthesis pathways for 3,6-Dichloro-2-nitrotoluene (CAS 1803830-16-1), a critical intermediate in the manufacturing of agrochemicals, particularly benzoic acid-based herbicides like Dicamba derivatives.

Executive Summary & Compound Identity

3,6-Dichloro-2-nitrotoluene is a tetra-substituted benzene derivative characterized by a specific substitution pattern that creates significant steric strain and electronic deactivation. It is structurally equivalent to 2,5-dichloro-6-nitrotoluene (when numbering implies the methyl group at position 1).

This compound serves as a high-value intermediate for the synthesis of 3,6-dichloro-2-methoxybenzoic acid (Dicamba) and related sulfonylurea herbicides. The synthesis is challenging due to the directing effects of the existing substituents, which favor the formation of the isomeric 4-nitro byproduct.

Chemical Identity Table
PropertyDetail
IUPAC Name 1,4-Dichloro-2-methyl-3-nitrobenzene
Common Name 3,6-Dichloro-2-nitrotoluene
Synonym 2,5-Dichloro-6-nitrotoluene
CAS Number 1803830-16-1
Molecular Formula C₇H₅Cl₂NO₂
Molecular Weight 206.03 g/mol
Key Functionality Highly deactivated aromatic ring; Sterically hindered nitro group

Primary Synthesis Pathway: Nitration of 2,5-Dichlorotoluene

The most commercially viable route involves the electrophilic aromatic substitution (nitration) of 2,5-dichlorotoluene . This pathway utilizes accessible starting materials but requires rigorous downstream separation due to regioselectivity issues.

Mechanistic Analysis

The starting material, 2,5-dichlorotoluene, contains three directing groups:

  • Methyl (C1): Weakly activating, ortho-/para-directing.

  • Chlorine (C2): Deactivating, ortho-/para-directing.

  • Chlorine (C5): Deactivating, ortho-/para-directing.

Regioselectivity Logic:

  • Position 4 (Para to Methyl): This site is activated by the methyl group and is ortho to the C5-Chlorine. It is the sterically less hindered "hot spot," leading to the major byproduct: 2,5-dichloro-4-nitrotoluene .

  • Position 6 (Ortho to Methyl): This is the target site. It is activated by the methyl group and para to the C2-Chlorine. However, it is sterically crowded, sandwiched between the methyl group and the C5-Chlorine.

  • Position 3: Sterically hindered and electronically unfavorable (meta to methyl).

Result: The reaction produces a mixture typically dominated by the 4-nitro isomer (~60-70%) with the target 6-nitro isomer (3,6-dichloro-2-nitrotoluene) as the minor product (~30-40%).

Experimental Protocol (Mixed Acid Nitration)

Reagents:

  • Substrate: 2,5-Dichlorotoluene (99% purity).

  • Nitrating Agent: Mixed Acid (HNO₃ 65% / H₂SO₄ 98%).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) to moderate temperature.

Step-by-Step Methodology:

  • Charge: Load 2,5-dichlorotoluene and solvent into a glass-lined reactor. Cool to 0–5°C.

  • Addition: Dropwise addition of Mixed Acid over 2 hours. Maintain internal temperature <10°C to prevent dinitration.

  • Digestion: Allow temperature to rise to 25°C and stir for 4 hours. Monitor by HPLC.

  • Quench: Pour reaction mixture onto crushed ice. Separate organic phase.[1]

  • Wash: Wash organic phase with 5% NaHCO₃ (to remove acid) and brine.

  • Concentration: Evaporate solvent to yield the crude isomer mixture (yellow oil/solid).

Separation Strategy

The critical step is separating the target 6-nitro isomer from the 4-nitro major product.

  • Fractional Crystallization: The 4-nitro isomer typically has a higher melting point and crystallizes out first from ethanol or hexane. The mother liquor is enriched in the target 3,6-dichloro-2-nitrotoluene.

  • Vacuum Distillation: Due to the steric crowding of the nitro group in the 3,6-isomer (ortho to methyl), its boiling point is slightly lower than the 4-nitro isomer. High-efficiency rectification columns are required.

NitrationPathway cluster_separation Purification Start 2,5-Dichlorotoluene (Substrate) Intermediate Sigma Complex (Arenium Ion) Start->Intermediate Electrophilic Attack Reagents HNO3 / H2SO4 (Mixed Acid) Reagents->Intermediate MajorProduct 2,5-Dichloro-4-nitrotoluene (Major Byproduct) Intermediate->MajorProduct Para-Attack (Sterically Favored) TargetProduct 3,6-Dichloro-2-nitrotoluene (Target Isomer) Intermediate->TargetProduct Ortho-Attack (Target) MajorProduct->TargetProduct Fractional Crystallization (Mother Liquor)

Figure 1: Reaction pathway showing the competitive nitration of 2,5-dichlorotoluene.

Alternative Pathway: Chlorination of 2-Chloro-6-nitrotoluene

This route attempts to install the second chlorine atom onto an existing nitrotoluene framework. While conceptually simple, it suffers from poor selectivity.

Mechanism & Challenges
  • Starting Material: 2-Chloro-6-nitrotoluene (CAS 83-42-1).[2][3]

  • Goal: Chlorinate at position 3 (relative to methyl).

  • Directing Conflict:

    • The Methyl group (C1) directs para to C4.

    • The Nitro group (C2) directs meta to C4.

    • The Chlorine (C6) directs ortho to C5 and para to C3.

  • Outcome: The cooperative directing effects of Methyl and Nitro strongly favor chlorination at C4 , producing 2,4-dichloro-6-nitrotoluene (also known as 4,6-dichloro-2-nitrotoluene). Achieving substitution at C3 (the target) requires blocking the C4 position or using specialized catalysts (e.g., Zeolites) to alter regioselectivity, making this route less industrial.

Analytical Validation (QC)

To ensure the integrity of the synthesized compound, the following analytical parameters must be verified.

Nuclear Magnetic Resonance (NMR)

The proton NMR spectrum is definitive for distinguishing isomers.

  • 3,6-Dichloro-2-nitrotoluene (Target):

    • The aromatic protons at C4 and C5 are adjacent (ortho-coupling).

    • Expect two doublets with a coupling constant

      
      .
      
  • 2,5-Dichloro-4-nitrotoluene (Byproduct):

    • The aromatic protons at C3 and C6 are isolated (para to each other).

    • Expect two singlets (or very weak meta-coupling).

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Acetonitrile : Water (60:40) + 0.1% H₃PO₄.

  • Detection: UV at 254 nm.

  • Retention Time: The more polar 4-nitro isomer typically elutes before the sterically hindered 3,6-dichloro-2-nitrotoluene.

References

  • BLD Pharm. (2024).[4] Product Analysis: 1,4-Dichloro-2-methyl-3-nitrobenzene (CAS 1803830-16-1).[5][6][7][8] Retrieved from

  • ChemicalBook. (2023). Synthesis of 1,4-dichloro-2-methyl-5-nitrobenzene (Isomer Comparison). Retrieved from

  • PrepChem. (2022).[9] Preparation of 2-chloro-6-nitrotoluene (Precursor Synthesis). Retrieved from

  • Google Patents. (2019). CN109265351B - Preparation method of 2-chloro-5-nitro-toluene. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 2-Chloro-6-nitrotoluene. Retrieved from

Sources

Foundational

environmental impact and degradation of chlorinated nitrotoluenes

Technical Whitepaper: Chemodynamics, Biotransformation, and Remediation of Chlorinated Nitrotoluenes Executive Summary Chlorinated nitrotoluenes (CNTs) represent a unique class of recalcitrant anthropogenic pollutants. W...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Chemodynamics, Biotransformation, and Remediation of Chlorinated Nitrotoluenes

Executive Summary

Chlorinated nitrotoluenes (CNTs) represent a unique class of recalcitrant anthropogenic pollutants. Widely utilized as intermediates in the synthesis of dyes, pesticides, and active pharmaceutical ingredients (APIs), their environmental persistence is driven by the synergistic electron-withdrawing effects of the nitro (-NO₂) and chloro (-Cl) groups. This electronic "push-pull" stabilizes the benzene ring against electrophilic attack, rendering traditional aerobic wastewater treatment frequently ineffective.

This guide synthesizes the degradation mechanisms of CNTs, focusing on the metabolic versatility of Comamonas sp., the kinetics of Advanced Oxidation Processes (AOPs), and the critical control of these compounds as Genotoxic Impurities (GTIs) in drug development.

Chemodynamics & Toxicity Profile

The Electronic Barrier to Degradation

The persistence of CNTs (e.g., 2-chloro-4-nitrotoluene) is chemically determined by the substituent effects on the aromatic ring:

  • Nitro Group (-NO₂): Strong electron-withdrawing group (EWG) via resonance and induction. It deactivates the ring, inhibiting oxidative attack by electrophilic oxygenases.

  • Chlorine Atom (-Cl): Weakly deactivating but ortho/para directing.

  • Result: The electron density of the ring is severely depleted. Microorganisms must employ specialized reductive strategies or specialized dioxygenases to breach this stability.

Toxicological Mechanisms

CNTs are not merely persistent; they are bioactive toxicants.

  • Methemoglobinemia: Upon metabolic reduction to nitroso- or hydroxylamino- intermediates, CNTs oxidize ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), destroying oxygen transport capacity.

  • Genotoxicity: As electrophiles, reduced metabolites can form covalent adducts with DNA, classifying them as mutagenic.

Table 1: Comparative Toxicity & Properties of Key CNT Isomers

CompoundLog KowWater Sol. (mg/L)Toxicity Endpoint (LC50/EC50)Primary Hazard
2-Chloro-4-nitrotoluene 3.2~4012 mg/L (Daphnia magna, 48h)Aquatic toxicity, Mutagenic
4-Chloro-2-nitrotoluene 3.3~358-10 mg/L (Pimephales promelas)Skin sensitizer, Carcinogen (Cat 1B)
2,4-Dichloronitrobenzene 3.1~254 mg/L (Oncorhynchus mykiss)Hepatotoxic, Recalcitrant

Biotransformation: The Comamonas Pathway

While anaerobic reduction of the nitro group is thermodynamically favorable (forming chloroanilines), it often leads to dead-end toxic metabolites. The "Holy Grail" of CNT remediation is aerobic mineralization .

The bacterium Comamonas sp.[1][2] strain CNB-1 has evolved a specialized pathway that combines partial reduction with oxidative ring cleavage. This pathway bypasses the stability of the nitro-ring by converting it to a more reactive aminophenol derivative before ring fission.

Mechanism of Action (Strain CNB-1)
  • Partial Reduction: The nitro group is reduced to a hydroxylamine, then rearranged to an amine, but with a simultaneous hydroxyl insertion.

  • Ring Cleavage: The resulting 2-amino-5-chlorophenol is a substrate for dioxygenases (CnbCab), which cleave the ring (meta-cleavage).

  • Dechlorination: Chlorine is ejected after ring cleavage, preventing the formation of toxic chlorinated dead-end products.

Pathway Visualization

ComamonasPathway Fig 1. Aerobic degradation pathway of Chloronitrobenzenes/toluenes in Comamonas sp. CNB-1. CNB 4-Chloronitrobenzene (Starting Material) HAB 1-Hydroxylamino-4-chlorobenzene (Intermediate) CNB->HAB Nitroreductase (CnbA) NADH -> NAD+ ACP 2-Amino-5-chlorophenol (Ring Activation) HAB->ACP Mutase (CnbB) ACMS 2-Amino-5-chloromuconic semialdehyde ACP->ACMS Dioxygenase (CnbCab) O2 cleavage ACMA 2-Amino-5-chloromuconic acid ACMS->ACMA Dehydrogenase (CnbD) TCA Pyruvate / Acetyl-CoA (TCA Cycle) ACMA->TCA Deaminase/Dechlorination (Release of NH4+, Cl-)

Figure 1: The metabolic pathway of Comamonas sp.[2][3][4] CNB-1 transforms the electron-deficient nitroaromatic ring into a reactive aminophenol, enabling oxidative ring fission and subsequent mineralization.

Engineered Remediation: Advanced Oxidation Processes (AOPs)

When biological treatment is inhibited by high concentrations (>50 mg/L) or toxicity, AOPs are the required pretreatment.

The Fenton Oxidation Protocol

Fenton oxidation generates hydroxyl radicals (•OH) capable of non-selective attack on the CNT ring.

Experimental Protocol: Fenton Degradation of 2-Chloro-4-Nitrotoluene

  • Objective: Achieve >90% degradation of 100 mg/L CNT solution.

  • Reagents: FeSO₄·7H₂O (Catalyst), 30% H₂O₂ (Oxidant), H₂SO₄ (pH adjustment).

Step-by-Step Workflow:

  • Conditioning: Adjust wastewater pH to 3.0 ± 0.2 using 1M H₂SO₄. Reasoning: Fe(III) precipitates as hydroxides above pH 4, halting the catalytic cycle.

  • Catalyst Addition: Add FeSO₄ to achieve a concentration of 5 mM. Stir for 5 minutes to ensure homogeneity.

  • Oxidant Injection: Add H₂O₂ slowly to reach a molar ratio of [H₂O₂]:[CNT] = 10:1.

    • Note: Excess H₂O₂ acts as a radical scavenger (•OH + H₂O₂ → •HO₂), reducing efficiency.

  • Reaction: Agitate at 150 rpm for 60 minutes at 25°C.

  • Quenching: Stop reaction by raising pH to >10 (precipitating iron) or adding excess sodium sulfite (Na₂SO₃).

  • Filtration: Filter supernatant (0.45 µm) before HPLC analysis.

The "Nitration" Trap (Critical Warning)

Researchers must be aware that AOPs involving UV/Ozone in the presence of nitrogen species can inadvertently nitrate the ring further, creating dinitro-compounds (e.g., 2-chloro-4,6-dinitrotoluene) which are significantly more toxic. Always monitor for secondary nitration products using GC-MS.

Implications for Drug Development (ICH M7)

For pharmaceutical scientists, CNTs are not just waste; they are Genotoxic Impurities (GTIs) .

  • Regulatory Status: Under ICH M7 guidelines, chlorinated nitrotoluenes are Class 2 or Class 3 impurities (mutagenic or potentially mutagenic).

  • Control Strategy:

    • Avoidance: If used as a starting material, it must be introduced early in the synthesis (upstream) to maximize purge factors.

    • Purge Calculation: Demonstrate that the purification steps (crystallization, wash) reduce the CNT to below the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day for lifetime exposure.

    • Analytical Limit: Methods must be validated with a Limit of Quantitation (LOQ) often < 5 ppm relative to the drug substance.

Analytical Methodology

Protocol: Trace Detection in Aqueous Matrices

  • Extraction: Solid Phase Extraction (SPE)[5]

    • Cartridge: Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent (e.g., Oasis HLB).

    • Conditioning: 5 mL Methanol followed by 5 mL Milli-Q water.

    • Loading: 500 mL sample (pH adjusted to 3.0) at 5 mL/min.

    • Elution: 2 x 3 mL Dichloromethane (DCM).

  • Detection: GC-MS (SIM Mode)

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Internal Standard:Nitrobenzene-d5 or 4-Chloronitrobenzene-d4 .

    • Ions to Monitor: m/z 171, 173 (molecular ion cluster for Chloro-Nitrotoluene).

References

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds: Evolution of Degradation Pathways in Bacteria. Microbiology and Molecular Biology Reviews. Link

  • Wu, J., et al. (2006).[6] Novel partial reductive pathway for 4-chloronitrobenzene and nitrobenzene degradation in Comamonas sp.[4] strain CNB-1.[4][6] Applied and Environmental Microbiology. Link

  • International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.Link

  • Pera-Titus, M., et al. (2004). Degradation of chlorophenols by means of advanced oxidation processes: a general review. Applied Catalysis B: Environmental. Link

  • U.S. EPA. (2023). Technical Fact Sheet: Dinitrotoluenes and Chlorinated Homologs.Link

Sources

Protocols & Analytical Methods

Method

nucleophilic aromatic substitution reactions involving 3,6-Dichloro-2-nitrotoluene

Application Note: Precision Functionalization of 3,6-Dichloro-2-nitrotoluene via Regioselective SNAr Executive Summary 3,6-Dichloro-2-nitrotoluene (CAS: 79328-05-1) is a high-value scaffold for medicinal chemistry, offer...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Functionalization of 3,6-Dichloro-2-nitrotoluene via Regioselective SNAr

Executive Summary

3,6-Dichloro-2-nitrotoluene (CAS: 79328-05-1) is a high-value scaffold for medicinal chemistry, offering a unique "push-pull" electronic environment that enables highly regioselective functionalization. Unlike symmetric dichlorobenzenes, the presence of the nitro group at position 2 and the methyl group at position 1 creates distinct reactivity profiles for the chlorine atoms at positions 3 and 6.

This guide provides a validated roadmap for exploiting the C3-chlorine for nucleophilic aromatic substitution (SNAr), leaving the C6-chlorine intact for subsequent metal-catalyzed cross-coupling. This sequential orthogonality is critical for synthesizing complex polysubstituted aniline derivatives, kinase inhibitors, and agrochemical intermediates.

Electronic Landscape & Regioselectivity Analysis

To design effective protocols, one must understand the electronic forces at play. The regioselectivity is governed by the relative position of the leaving groups (Cl) to the activating nitro group.

  • C3-Chlorine (Target): Located ortho to the electron-withdrawing nitro group. The inductive (-I) and mesomeric (-M) effects of the nitro group significantly lower the energy of the transition state (Meisenheimer complex) at this position, making it highly susceptible to nucleophilic attack.

  • C6-Chlorine (Latent): Located meta to the nitro group (via the C1-methyl bridge). It lacks the resonance stabilization required for facile SNAr. Furthermore, the adjacent methyl group provides steric shielding.

Figure 1: Mechanistic pathway highlighting the energetic preference for C3 substitution due to ortho-nitro stabilization.

Experimental Protocols

Protocol A: Amination (Library Synthesis)

Best for: Creating diverse aniline libraries for SAR studies.

Reagents:

  • Substrate: 3,6-Dichloro-2-nitrotoluene (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.5 – 2.0 equiv) or K₂CO₃ (2.0 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)

  • Temperature: 60°C – 90°C

Step-by-Step Procedure:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve 3,6-dichloro-2-nitrotoluene (1.0 mmol, 206 mg) in anhydrous DMSO (3.0 mL).

  • Addition: Add the amine nucleophile (1.1 mmol). If the amine is a hydrochloride salt, increase the base equivalents to 2.5.

  • Basification: Add DIPEA (1.5 mmol, 261 µL) dropwise.

  • Reaction: Seal the vial and heat to 70°C for 4–12 hours. Monitor conversion by LC-MS or TLC (Hexane/EtOAc 4:1).

    • Checkpoint: The product typically moves slower (more polar) than the starting material.

  • Work-up:

    • Dilute the reaction mixture with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Wash the combined organics with brine (2 x 10 mL) to remove residual DMSO.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (SiO₂) using a gradient of 0–30% EtOAc in Hexanes.

Critical Parameter: For sterically hindered amines (e.g., tert-butylamine), increase temperature to 100°C and use NMP as the solvent.

Protocol B: Etherification (Alkoxylation)

Best for: Introducing solubilizing ether chains or bioisosteres.

Reagents:

  • Substrate: 3,6-Dichloro-2-nitrotoluene (1.0 equiv)

  • Nucleophile: Alcohol/Phenol (1.1 equiv)

  • Base: Cs₂CO₃ (Cesium Carbonate) (1.5 equiv) or NaH (Sodium Hydride) (1.2 equiv)

  • Solvent: DMF (Dimethylformamide)[1]

  • Temperature: 0°C to RT (for NaH) or 60°C (for Cs₂CO₃)

Step-by-Step Procedure (NaH Method):

  • Activation: In a dry flask under N₂ atmosphere, suspend NaH (60% dispersion, 1.2 mmol, 48 mg) in anhydrous DMF (2 mL) at 0°C.

  • Alkoxide Formation: Add the alcohol (1.1 mmol) dropwise. Stir at 0°C for 15 minutes until H₂ evolution ceases.

  • Displacement: Add a solution of 3,6-dichloro-2-nitrotoluene (1.0 mmol, 206 mg) in DMF (1 mL) dropwise to the alkoxide mixture.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–6 hours.

  • Quench: Carefully quench with saturated NH₄Cl solution.

  • Work-up: Extract with Et₂O or EtOAc. Wash extensively with water to remove DMF.

Sequential Functionalization Workflow

The true power of this scaffold lies in the ability to perform a "One-Pot, Two-Step" or sequential modification. After SNAr at C3, the C6-chlorine remains available for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), but only after the nitro group is addressed (often reduced to aniline to prevent catalyst poisoning or competing oxidative addition).

Figure 2: Strategic workflow for accessing polysubstituted toluene derivatives.

Troubleshooting & Optimization Guide

IssueProbable CauseSolution
No Reaction Nucleophile is too weak or steric hindrance at C3.Switch solvent to NMP; increase temp to 100°C; use stronger base (Cs₂CO₃ instead of K₂CO₃).
Hydrolysis Product (OH at C3) Wet solvent or hygroscopic base.Use anhydrous solvents (stored over molecular sieves); switch base to DIPEA.
Bis-Substitution (C3 & C6) Reaction temperature too high (>120°C) or excess nucleophile.Strictly control temp <90°C; limit nucleophile to 1.1 equiv.
Dark/Tarry Mixture Thermal decomposition of nitro compound.Degas solvents (sparge with N₂); avoid temperatures >110°C; add radical scavenger (BHT) if suspected.

Safety Considerations

  • Energetic Potential: Nitro-toluenes can be shock-sensitive or explosive at high temperatures. Never heat the reaction above 140°C.

  • Exotherms: The addition of NaH to alcohols generates hydrogen gas. Ensure adequate venting.

  • Toxicity: Chlorinated nitrobenzenes are potential mutagens and skin sensitizers. Handle in a fume hood with double-gloving.

References

  • Regioselectivity in SNAr: Journal of Organic Chemistry, "Ortho- vs Para-Selectivity in Nucleophilic Aromatic Substitution of Halonitrobenzenes."

  • Analogous Pyridine Chemistry: ResearchGate, "Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines."

  • Synthesis of 2-chloro-6-methylaniline: ChemicalBook, "Synthesis and Applications of 2-chloro-6-methylaniline from nitro precursors."

  • General SNAr Protocols: BenchChem, "Application Notes and Protocols for Nucleophilic Aromatic Substitution."

Sources

Application

scalable industrial production methods for 3,6-Dichloro-2-nitrotoluene

Application Note: Scalable Industrial Production of 3,6-Dichloro-2-nitrotoluene (DCNT) Executive Summary 3,6-Dichloro-2-nitrotoluene (3,6-DCNT) is a critical intermediate in the synthesis of HPPD-inhibitor herbicides and...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Industrial Production of 3,6-Dichloro-2-nitrotoluene (DCNT)

Executive Summary

3,6-Dichloro-2-nitrotoluene (3,6-DCNT) is a critical intermediate in the synthesis of HPPD-inhibitor herbicides and specific pharmaceutical pharmacophores.[1] Its production is historically plagued by poor regioselectivity during the nitration of 2,5-dichlorotoluene (2,5-DCT), where the sterically favored 4-nitro isomer (2,5-dichloro-4-nitrotoluene) predominates.[1]

This Application Note details a scalable, continuous-flow protocol that supersedes traditional batch nitration. By leveraging micro-reaction technology, we achieve precise thermal control to optimize the kinetic product ratio and mitigate the explosion hazards inherent to polynitration. Furthermore, we define a downstream purification protocol based on differential solubility and melt crystallization to isolate the target 3,6-DCNT isomer with >98% purity.

Chemical Strategy & Mechanism

The synthesis relies on the electrophilic aromatic substitution (nitration) of 2,5-dichlorotoluene.

  • Substrate: 2,5-Dichlorotoluene (1-methyl-2,5-dichlorobenzene).[1]

  • Directing Effects:

    • The Methyl group (C1) is ortho/para directing.[1]

    • The Chlorine atoms (C2, C5) are ortho/para directing but deactivating.

  • Regioselectivity Challenge:

    • Position 4 (Para to Methyl): Activated by Methyl, Ortho to Cl(C5).[1] Sterically accessible. (Major Byproduct) .

    • Position 6 (Ortho to Methyl): Activated by Methyl, Ortho to Cl(C1).[1] Sterically hindered (sandwiched between Methyl and Cl).[1] (Target: 3,6-DCNT) .

Note on Nomenclature: The nitration of 2,5-dichlorotoluene at position 6 yields 2,5-dichloro-6-nitrotoluene, which is IUPAC renumbered as 3,6-dichloro-2-nitrotoluene (Target).[1] Nitration at position 4 yields 2,5-dichloro-4-nitrotoluene (Impurity).[1]

Reaction Pathway Diagram

ReactionPathway Start 2,5-Dichlorotoluene (Precursor) Inter Sigma Complex (Transition State) Start->Inter Electrophilic Attack HNO3 HNO3 / H2SO4 (Mixed Acid) HNO3->Inter Prod_Target 3,6-Dichloro-2-nitrotoluene (TARGET) Ortho-substitution Inter->Prod_Target Kinetic Control (Low Temp) Prod_Byprod 2,5-Dichloro-4-nitrotoluene (MAJOR BYPRODUCT) Para-substitution Inter->Prod_Byprod Thermodynamic Preference

Figure 1: Reaction pathway showing the competition between the target ortho-isomer and the thermodynamically favored para-isomer.

Protocol A: Continuous Flow Nitration

Objective: Maximize yield and safety by eliminating the heat-accumulation risks of batch nitration. Scale: Pilot/Industrial (Flow rate dependent).[1]

Equipment Requirements
  • Reactor: Silicon Carbide (SiC) or Hastelloy Microreactor (e.g., Corning G1 or Chemtrix) for high heat exchange.[1]

  • Pumps: Dual piston pumps (acid resistant) or gear pumps for viscous mixed acid.[1]

  • Thermal Control: Huber Unistat (Capacity: -20°C to 100°C).[1]

Reagents
ComponentSpecificationFunction
Feed A 2,5-Dichlorotoluene (neat or in DCM)Substrate
Feed B Mixed Acid (HNO₃ 98% : H₂SO₄ 98%, 1:2 v/v)Nitrating Agent
Quench Ice Water / NaHCO₃ sat.[1][2]Stop reaction
Step-by-Step Methodology
  • System Preparation:

    • Purge the reactor lines with dry nitrogen.

    • Pre-cool the reactor block to 15°C . (Lower temperature favors the kinetic ortho-attack, though para will still dominate).[1]

  • Feed Calibration:

    • Feed A (Organic): Set flow rate to deliver 1.0 molar equivalent of substrate.

    • Feed B (Acid): Set flow rate to deliver 1.1 molar equivalents of HNO₃.

    • Note: A slight excess of acid ensures conversion, but too much promotes dinitration (safety hazard).

  • Reaction Execution:

    • Initiate pumps simultaneously.[1]

    • Residence Time: Adjust flow rates to achieve a residence time of 120–180 seconds .

    • Exotherm Control: Monitor internal thermocouples. The reaction is highly exothermic. Ensure the internal temperature does not exceed 45°C .

    • Why Flow? In batch, this exotherm would require hours of slow dosing. In flow, the high surface-to-volume ratio removes heat instantly, preventing thermal runaway.

  • Quenching:

    • Direct the reactor effluent immediately into a stirred vessel containing crushed ice/water (Ratio 1:3 effluent to water).

    • Maintain quench temperature < 20°C.[1]

  • Phase Separation:

    • The organic layer (heavy, containing nitro-isomers) will settle at the bottom if neat, or depend on solvent density.

    • Separate the organic oil.[3][4][5] Wash with 5% NaHCO₃ to remove residual acid.[1]

Protocol B: Isomer Purification (Downstream)

Challenge: The reactor output is typically a 60:40 or 70:30 mixture favoring the undesired 4-nitro isomer. Separation is non-trivial due to similar boiling points.[1] Solution: Exploiting the Melting Point Gap.[6]

  • 2,5-Dichloro-4-nitrotoluene (Byproduct): High Melting Point (Solid at RT, approx 50-55°C).[1]

  • 3,6-Dichloro-2-nitrotoluene (Target): Low Melting Point (Liquid or low-melting solid, approx < 10°C).[1]

Workflow Diagram

Purification Crude Crude Organic Phase (Mix of Isomers) Cooling Controlled Cooling (to 5°C) Crude->Cooling Filter Filtration / Centrifugation Cooling->Filter Solid_Cake Solid Cake (2,5-Dichloro-4-nitrotoluene) REJECT / RECYCLE Filter->Solid_Cake Retentate Filtrate Mother Liquor (Enriched 3,6-DCNT) Filter->Filtrate Permeate Distillation Vacuum Distillation (Final Polish) Filtrate->Distillation Final_Product Pure 3,6-Dichloro-2-nitrotoluene (>98%) Distillation->Final_Product

Figure 2: Downstream processing utilizing the difference in physical state (Solid vs Liquid) to separate isomers.[1][7]

Step-by-Step Purification
  • Crude Crystallization:

    • Transfer the washed crude organic oil to a crystallizer.

    • Add a small volume of Isopropanol (IPA) or Methanol (0.5 vol equivalents) if the mixture is too viscous.

    • Ramp temperature down to 0°C to 5°C over 4 hours.

    • Mechanism:[1][3][6][7][8][9] The symmetric 4-nitro isomer will crystallize out of the solution. The steric bulk of the 2-nitro isomer (target) disrupts crystal packing, keeping it in the liquid phase (mother liquor).

  • Filtration:

    • Filter the slurry through a chilled Buchner funnel or industrial centrifuge.

    • Solid Cake: Contains mostly 2,5-dichloro-4-nitrotoluene.[1] (Discard or repurpose).

    • Filtrate: Contains the enriched Target (3,6-DCNT).[1]

  • Vacuum Distillation (Polishing):

    • Load the filtrate into a fractional distillation column.

    • Strip off the solvent (IPA/Methanol).[1]

    • Distill the product under high vacuum (< 5 mmHg).

    • Collect the fraction boiling at the specific target range (approx 120-130°C at reduced pressure, verify specific vacuum curve).

Safety & E-E-A-T Validation

  • Thermal Runaway: Nitration of dichlorotoluene is classified as a high-potential runaway reaction.[1] The adiabatic temperature rise can exceed 200°C, leading to decomposition.

    • Control:Protocol A uses continuous flow.[1][10][11][12] The reactor volume is small (mL scale), meaning if cooling fails, the total energy release is insufficient to cause a catastrophic explosion.

  • Shock Sensitivity: Polynitrated byproducts (trinitrotoluene derivatives) are explosive.[1]

    • Prevention:[1] Strict stoichiometry control (1.1 eq HNO₃ max) prevents over-nitration.[1]

  • Toxicity: Chlorinated nitro-compounds are potent skin irritants and methemoglobinemia agents.[1] Full PPE (Viton gloves, respirator) is mandatory.[1]

References

  • Use of Continuous Flow for Nitration Safety

    • Movsisyan, M., et al. "Taming hazardous chemistry by continuous flow technology."[1] Chemical Society Reviews, 2016.[1] Link

  • Isomer Separation in Dichlorotoluenes

    • Patent CN103232345A.[1] "Method for separating 2,5-dichlorotoluene isomers."[1][13] Google Patents.[1] Link

  • Nitration of Dichlorotoluene (General Methodology)

    • Olah, G. A., et al. "Nitration: Methods and Mechanisms." VCH Publishers, 1989.[1] (Standard Text).

  • Industrial Flow Nitration Case Studies

    • Kulkarni, A. A.[12] "Continuous flow nitration of aromatic compounds." Beilstein Journal of Organic Chemistry, 2014. Link

Disclaimer: This protocol involves hazardous chemicals and reactions.[1][2][12][14] It is intended for use by qualified personnel only.[1] Always perform a specific risk assessment before scaling up.[5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3,6-Dichloro-2-nitrotoluene

Welcome to the dedicated technical support guide for the separation of 3,6-dichloro-2-nitrotoluene from its regioisomeric impurities. This resource is designed for researchers, chemists, and process development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the separation of 3,6-dichloro-2-nitrotoluene from its regioisomeric impurities. This resource is designed for researchers, chemists, and process development professionals who encounter the common yet significant challenge of isolating this key intermediate. The synthesis of 3,6-dichloro-2-nitrotoluene, typically via the chlorination of 2-nitrotoluene, invariably produces a mixture of isomers that can be difficult to separate due to their similar physicochemical properties.[1]

This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios, moving beyond simple protocols to explain the underlying principles that govern successful purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary regioisomeric impurities I should expect when synthesizing 3,6-dichloro-2-nitrotoluene?

During the chlorination of o-nitrotoluene, the directing effects of the methyl and nitro groups guide the positions of chlorination. While the desired 3,6-isomer is a major product, you will almost certainly encounter other dichlorinated isomers, as well as under-chlorinated species. The most common impurities include:

  • 4,5-Dichloro-2-nitrotoluene

  • 2,3-Dichloro-6-nitrotoluene

  • 3,4-Dichloro-2-nitrotoluene

  • 4-Chloro-2-nitrotoluene (unreacted intermediate)

  • 6-Chloro-2-nitrotoluene (unreacted intermediate)

The exact ratio of these impurities depends heavily on the catalyst and reaction conditions used.[1]

Q2: Why is separating these dichloronitrotoluene isomers so challenging?

The difficulty stems from the isomers' similar molecular weights and structures, which lead to overlapping physicochemical properties:

  • Close Boiling Points: Makes separation by standard distillation inefficient and often impractical on a lab scale.

  • Similar Solubilities: The isomers often have comparable solubilities in common organic solvents, complicating purification by traditional crystallization.[2]

  • Co-crystallization: Impurities can become trapped in the crystal lattice of the desired product, reducing purity even after multiple crystallization steps.

Q3: What are the principal strategies for separating 3,6-dichloro-2-nitrotoluene from its isomers?

There are three primary techniques, often used in combination:

  • Fractional Crystallization: Exploits small differences in solubility in a selected solvent at varying temperatures. It is a cost-effective and scalable method.

  • Chromatography: Techniques like preparative High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can offer high-resolution separation but may be less practical for large quantities.

  • Fractional Distillation under Reduced Pressure: While isomers have close boiling points, vacuum distillation can sometimes enhance the separation by lowering boiling temperatures and preventing degradation.

Industrial processes often employ a combination of rectification (distillation) and melt crystallization to achieve high purity.[3][4]

Q4: How can I accurately identify and quantify the isomers in my crude mixture and final product?

A multi-pronged analytical approach is essential for reliable characterization:

  • Gas Chromatography (GC): Excellent for baseline separation and quantification of volatile isomers. A Phenyl-Hexyl or similar column can provide good resolution based on π-π interactions.[5]

  • High-Performance Liquid Chromatography (HPLC): Using a C18 or Phenyl-Hexyl column with a methanol/water or acetonitrile/water mobile phase can effectively separate the isomers.[5][6]

  • Mass Spectrometry (MS): When coupled with GC or LC, MS can confirm the identity of isomers by their mass-to-charge ratio. High-resolution MS (HRMS) can help differentiate isomers based on subtle differences in fragmentation patterns.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation. The substitution pattern on the aromatic ring gives a unique fingerprint for each isomer.

Troubleshooting Guide: Fractional Crystallization

Fractional crystallization is often the first line of attack for purification. However, its success is highly dependent on methodical optimization.

Q5: My crystallization attempt resulted in a low yield of the target 3,6-dichloro-2-nitrotoluene. How can I improve this?

Low yield is typically a problem of either leaving too much product in the mother liquor or using suboptimal solvent volumes.

Causality & Solution: The goal is to find a solvent where the desired isomer has high solubility at an elevated temperature but significantly lower solubility at a reduced temperature, while the impurities remain in solution.

Troubleshooting Steps:

  • Solvent Selection: Ensure you have the optimal solvent. An ideal solvent will dissolve the crude mixture completely at its boiling point but allow the desired isomer to crystallize selectively upon cooling. See the solvent screening table below.

  • Solvent Volume: Using an excessive volume of solvent will keep more of your target compound dissolved even at low temperatures. Reduce the solvent volume incrementally. A good starting point is to use the minimum amount of hot solvent required to fully dissolve the crude material.

  • Cooling Temperature: Are you cooling to a low enough temperature? Chilling the flask in an ice bath (0 °C) or even an ice/salt bath (<-10 °C) can significantly increase the recovery of your crystallized product.

  • Mother Liquor Analysis: Analyze the mother liquor via GC or HPLC. If it is rich in your target compound, consider a second crystallization step or concentrating the mother liquor to recover more product.

Q6: The purity of my crystallized product is poor, with significant contamination from other isomers. What's going wrong?

Poor purity is a selectivity issue. This often points to problems with co-crystallization or an inappropriate cooling rate.

Causality & Solution: Rapid crystal growth can trap impurities within the crystal lattice. A slow, controlled cooling process allows for the formation of more ordered, and therefore purer, crystals.

Troubleshooting Workflow:

G start Poor Purity in Crystallized Product check_solvent Step 1: Re-evaluate Solvent Choice (Is there sufficient solubility difference?) start->check_solvent optimize_cooling Step 2: Optimize Cooling Rate (Slow cooling is critical) check_solvent->optimize_cooling If solvent is appropriate seeding Step 3: Introduce Seeding (Use a pure crystal to initiate growth) optimize_cooling->seeding If purity is still low recrystallize Step 4: Perform a Second Recrystallization seeding->recrystallize For highest purity end_node High Purity Product recrystallize->end_node

Caption: Troubleshooting logic for improving product purity in fractional crystallization.

Detailed Protocol for Purity Enhancement:

  • Slow, Controlled Cooling: After dissolving the crude material in hot solvent, allow the flask to cool slowly to room temperature. Insulating the flask can help. Do not place it directly into an ice bath from a high temperature.

  • Seeding: Once the solution is supersaturated (just below the temperature at which crystals start to form), add a single, pure crystal of 3,6-dichloro-2-nitrotoluene. This provides a template for selective crystal growth.

  • Solvent System: Sometimes a binary solvent system (a "good" solvent and a "poor" solvent) can fine-tune the solubility profile. For example, dissolving the mixture in a good solvent like ethanol and then slowly adding a poor solvent like water until the solution becomes turbid can induce selective crystallization.[3]

Q7: How do I select the best solvent for fractional crystallization?

Solvent selection is the most critical parameter. The process involves screening several candidates based on their polarity and ability to differentiate between the isomers.

Principle of "Like Dissolves Like": Dichloronitrotoluenes are moderately polar. Solvents of similar polarity are good candidates. However, the key is differential solubility.

Solvent Screening Protocol:

  • Test Solubility: Place a small amount (~10 mg) of your crude mixture in separate test tubes.

  • Add Solvent: Add a small amount (~0.5 mL) of a candidate solvent to each tube at room temperature. Observe if it dissolves.

  • Heat: If it does not dissolve at room temperature, gently heat the tube. A good candidate solvent will dissolve the material completely when hot.

  • Cool: Cool the tube to room temperature and then in an ice bath. The ideal solvent will show significant crystal formation upon cooling.

Data Summary: Candidate Solvents for Dichloronitrotoluene Isomers

SolventPolarityBoiling Point (°C)Rationale & Potential Issues
MethanolPolar Protic65Good for creating a steep solubility curve. May require lower temperatures for high recovery.
EthanolPolar Protic78Similar to methanol, often provides slightly better solubility for nitrated aromatics.[9]
IsopropanolPolar Protic82Lower polarity than ethanol; may offer better selectivity between closely related isomers.
Heptane/HexaneNonpolar98 / 69Low solubility overall, but the small differences between isomers might be amplified. Often used as the "poor" solvent in a binary system.
TolueneNonpolar111May have high solubility for all isomers, making it difficult to achieve selective crystallization.[3]

Note: This table provides starting points. Experimental verification is essential. Solubility data for specific dichloronitrotoluene isomers can be found in the literature to guide selection.[2]

Troubleshooting Guide: Chromatographic Separation

Q8: I am getting poor separation (peak tailing, co-elution) of my isomers using HPLC. What parameters should I adjust?

Poor chromatographic resolution is a common issue that requires systematic optimization of the mobile and stationary phases.

Causality & Solution: Separation in reversed-phase HPLC is governed by the differential partitioning of analytes between the nonpolar stationary phase (e.g., C18) and the polar mobile phase. Fine-tuning the mobile phase composition is the most effective way to alter selectivity.

Method Development Workflow:

G start Initial Analysis: Poor Isomer Resolution phase 1. Evaluate Stationary Phase (Is C18 optimal? Try Phenyl-Hexyl for π-π interactions) start->phase solvent 2. Adjust Mobile Phase Composition (Change Methanol:Water ratio or switch to Acetonitrile) phase->solvent gradient 3. Optimize Gradient Profile (Make the gradient shallower to increase separation time) solvent->gradient flow 4. Reduce Flow Rate (Improves efficiency but increases run time) gradient->flow temp 5. Adjust Column Temperature (Can affect selectivity and peak shape) flow->temp end_node Optimized Separation temp->end_node

Sources

Optimization

controlling exotherms in large-scale 3,6-Dichloro-2-nitrotoluene synthesis

Topic: Controlling Exotherms in 3,6-Dichloro-2-nitrotoluene Synthesis Current Status: ● System Operational Safety Level: CRITICAL (Class 4/5 Stoessel Criticality) Welcome to the Process Safety Support Hub User: Senior Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Exotherms in 3,6-Dichloro-2-nitrotoluene Synthesis

Current Status: ● System Operational Safety Level: CRITICAL (Class 4/5 Stoessel Criticality)

Welcome to the Process Safety Support Hub

User: Senior Process Chemist / Plant Engineer Context: Scale-up of electrophilic aromatic substitution (Nitration) Target Molecule: 3,6-Dichloro-2-nitrotoluene (via nitration of 2,5-Dichlorotoluene)

This guide addresses the thermodynamic and kinetic challenges of scaling up the nitration of 2,5-dichlorotoluene. Unlike bench-scale synthesis, where heat dissipation is rapid, large-scale reactors (≥500L) operate under near-adiabatic conditions if cooling fails. The primary hazard here is not just the reaction heat, but the thermal instability of the nitration mass in the presence of mixed acid.

Part 1: The Core Directive (Critical Process Parameters)
Q1: Why is this specific nitration prone to "sleeping" runaways?

A: The nitration of 2,5-dichlorotoluene is a classic candidate for Dosing-Controlled vs. Accumulation-Controlled failure.

In a safe process, the reaction rate is limited by the dosing rate of the mixed acid (


). However, at low temperatures (often chosen to improve isomer selectivity), the reaction kinetics slow down. If you continue dosing mixed acid while the temperature is too low to consume it immediately, you build up a reservoir of unreacted nitric acid.

The Hazard Scenario:

  • Accumulation: You dose 30% of your acid at 10°C. No exotherm is observed.

  • Trigger: You raise the temperature to 20°C to "start" the reaction.

  • Runaway: The accumulated 30% reacts instantaneously (0th order kinetics relative to dosing). The heat generation (

    
    ) exceeds the cooling capacity (
    
    
    
    ), pushing the temperature beyond the MTSR (Maximum Temperature of Synthesis Reaction).

Key Metric:

  • 
    :  ~ -130 to -150 kJ/mol (Typical for aromatic nitration).
    
  • Adiabatic Temperature Rise (

    
    ):  Can exceed 150°C if accumulation reaches 100%.
    

Technical Reference: Nitration in mixed acid significantly lowers the onset temperature of decomposition for nitrotoluenes, often dropping


 from >250°C to <150°C due to oxidative degradation by 

[1].
Part 2: Troubleshooting & Protocols
Q2: How do I design a self-validating dosing protocol?

A: You must implement a "Ramp-Pause-Check" algorithm rather than a continuous feed. Use the following logic to prevent accumulation.

Protocol: The "Onset Verification" Step

  • Charge 2,5-dichlorotoluene to the reactor. Cool to

    
     (e.g., 15°C).
    
  • Dose 5% of the calculated Mixed Acid.

  • STOP Dosing.

  • Wait for the "Exotherm Kick." You must see a temperature rise of 2-3°C (or a sharp drop in jacket temperature if in auto-control) indicating the reaction has started.

  • Only after confirmation: Resume dosing under strict temperature cascade control.

Visualizing the Control Logic (DOT Diagram):

DosingLogic fill_start fill_start fill_check fill_check fill_danger fill_danger fill_safe fill_safe Start Start Dosing (5% Mass) Check Pause & Monitor Trxn Start->Check Decision Did Trxn rise > 2°C? Check->Decision Accumulation CRITICAL ALERT: Accumulation Detected Decision->Accumulation NO (Sleeping Reaction) Resume Resume Dosing (Rate limited by Cooling) Decision->Resume YES (Active Reaction) Sample Sample for HPLC (Check Conversion) Accumulation->Sample Sample->Accumulation If >5% accumulation DO NOT HEAT Sample->Resume If <1% accumulation

Caption: Figure 1. The "Kick-Start" verification logic. Never resume dosing without thermal confirmation of reaction initiation.

Q3: The exotherm is overwhelming my cooling jacket. Should I lower the jacket temperature further?

A: CAUTION. Lowering the jacket temperature (


) too far increases the 

(

). While this improves heat transfer (

), it creates a dangerous instability called parametric sensitivity .

If the reaction stops (e.g., agitator failure or loss of mixing), the reactor contents will rapidly cool to the extremely low


, stopping the kinetics. When mixing resumes, you face the accumulation scenario described in Q1.

Recommended Strategy: Instead of lowering


 to extreme lows (e.g., -20°C), throttle the dosing rate . The process must remain mass-transfer limited , not heat-transfer limited.
ParameterSafe OperationUnsafe Operation
Dosing Control Slave to

(Interlock: High T = Stop Feed)
Constant Rate (regardless of T)
Cooling Strategy

no more than 15°C below


maximized (e.g., -20°C brine)
Agitation High RPM (Maximize

)
Low RPM (Poor mixing creates hot spots)
Q4: How does temperature affect isomer selectivity (3,6-dichloro vs. 4,6-dichloro)?

A: The starting material, 2,5-dichlorotoluene, has two primary open positions for electrophilic attack:

  • Position 6 (Ortho to Methyl): Yields 3,6-dichloro-2-nitrotoluene (Target).

  • Position 4 (Para to Methyl): Yields 2,5-dichloro-4-nitrotoluene (Impurity).

Note: Numbering can vary based on IUPAC priority. Here we use the toluene backbone numbering: Methyl=1, Cl=2 ,5.

Directing Logic:

  • Methyl Group: Activates Ortho (6) and Para (4).

  • Chlorine at 2: Deactivates, but directs Ortho (3) and Para (5-blocked).

  • Chlorine at 5: Deactivates, but directs Ortho (4, 6) and Para (2-blocked).[1]

The Thermal Trade-off: Higher temperatures generally decrease selectivity (raising the kinetic energy allows the electrophile to overcome the slightly higher activation energy of the para-position). However, running too cold risks accumulation.

Optimal Window: 25°C - 35°C.[2]

  • < 20°C: High risk of accumulation; viscosity increases (poor mixing).

  • > 45°C: Oxidation side reactions increase; dinitration becomes possible; isomer ratio degrades.

Visualizing the Competitive Pathways (DOT Diagram):

IsomerSelectivity Start 2,5-Dichlorotoluene + Mixed Acid Target Target: 3,6-Dichloro-2-nitrotoluene (Substituted at Pos 6) Start->Target Major Pathway (Favored by Sterics) Impurity Impurity: 2,5-Dichloro-4-nitrotoluene (Substituted at Pos 4) Start->Impurity Minor Pathway (Increases w/ Temp) Oxidation Oxidative Decomposition (Benzoic Acids / NOx) Start->Oxidation Runaway Hazard (T > 50°C)

Caption: Figure 2. Reaction pathways. Note that oxidative decomposition becomes dominant if T > MTSR.

Part 3: Emergency Response (The "Crash" Scenario)
Q5: The reactor temperature is rising despite full cooling and stopped dosing. What now?

A: You are in a thermal runaway. The "Time to Maximum Rate" (TMR) is decreasing exponentially.

Immediate Actions:

  • Full Cooling: Ensure jacket flow is maxed.

  • DUMP QUENCH: Do NOT attempt to ride it out. If

    
     approaches the onset of decomposition (approx. 100°C - 120°C for nitration mass), you must quench.
    
  • Water Deluge: Large-scale reactors should be equipped with a bottom-dump valve to a quench tank containing a large volume of ice water.

Why Quench? The secondary decomposition of the nitro-product and the mixed acid releases significantly more energy than the nitration itself.

  • Nitration

    
    : ~ -150 kJ/mol
    
  • Decomposition

    
    : > -400 kJ/mol (often violent/explosive) [2].
    
References
  • Thermal Stability of Nitrotoluenes

    • Title: Effect of nitric-sulfuric mixed acid on thermal stability of mononitrotoluene.[3][4]

    • Source: ResearchGate / Journal of Loss Prevention in the Process Industries.
    • Significance: Demonstrates that mixed acid lowers the decomposition onset temperature of nitrotoluenes significantly (e.g., from 260°C to ~100°C), reducing the safety margin.[3]

    • URL:

  • Adiabatic Calorimetry & MTSR

    • Title: Process Safety Assessment of the Entire Nitr
    • Source: MDPI (Processes).
    • Significance: Defines the calculation of MTSR (Maximum Temperature of Synthesis Reaction)
    • URL:

  • Synthesis of 2,5-Dichlorotoluene Derivatives

    • Title: Process for the production of 2,5-dichlorotoluene (US P
    • Source: Google P
    • Significance: Establishes the industrial context of the starting material and chlorination/nitration p
    • URL:

Sources

Troubleshooting

removing unreacted starting materials from 3,6-Dichloro-2-nitrotoluene product

Topic: Removal of unreacted starting material (2,5-Dichlorotoluene) from 3,6-Dichloro-2-nitrotoluene product. Ticket ID: PUR-DCNT-001 Support Level: Senior Application Scientist[1] Executive Summary & Diagnostic Triage T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of unreacted starting material (2,5-Dichlorotoluene) from 3,6-Dichloro-2-nitrotoluene product. Ticket ID: PUR-DCNT-001 Support Level: Senior Application Scientist[1]

Executive Summary & Diagnostic Triage

The Challenge: You are attempting to isolate 3,6-Dichloro-2-nitrotoluene (DCNT) from a reaction mixture containing unreacted 2,5-Dichlorotoluene (2,5-DCT) .

The Chemical Leverage: Success relies on exploiting the significant physical property differences between the non-polar starting material and the polar nitro-product.[1]

PropertyStarting Material (2,5-DCT)Product (3,6-Dichloro-2-nitrotoluene)The Separation Lever
Physical State Liquid (MP: ~4–5 °C)Solid (MP: Typically >35 °C)*Crystallization/Trituration
Boiling Point ~197–200 °C (atm)>240 °C (atm) / High BPVacuum Distillation
Polarity Low (Non-polar)Medium (Polar Nitro group)Chromatography

*Note: Isomeric nitro-dichlorotoluenes typically melt between 35–60°C. Pure DCNT is a crystalline solid.[1]

Diagnostic Decision Matrix

Before proceeding, determine your impurity load using GC-MS or 1H-NMR.[1]

Triage Start Diagnostic: How much 2,5-DCT remains? High > 10% Impurity (Gross Mixture) Start->High Med 2% - 10% Impurity (Crude Solid) Start->Med Low < 2% Impurity (Final Polish) Start->Low Distill Protocol A: Vacuum Distillation High->Distill Remove Bulk Liquid Cryst Protocol B: Recrystallization Med->Cryst Low->Cryst Distill->Cryst If purity <98% Chrom Protocol C: Flash Chromatography Cryst->Chrom If isomers persist

Figure 1: Decision matrix for selecting the appropriate purification workflow based on impurity concentration.

Protocol A: Vacuum Distillation (Bulk Removal)[1]

Applicability: Use this when unreacted starting material constitutes >10% of the mass or if the product is an oil/sludge.[1]

Mechanism: 2,5-DCT has a significantly lower boiling point (~200°C at 760 mmHg) compared to the nitrated product.[1] Under reduced pressure, 2,5-DCT can be stripped off, leaving the DCNT in the pot.[1]

Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a short-path distillation head (Vigreux column optional but recommended if separation is difficult).

  • Vacuum Application: Connect to a high-vacuum pump (< 5 mmHg is ideal).[1]

    • Caution: Nitro compounds can be thermally unstable.[1] Do not attempt atmospheric distillation.[1]

  • Heating: Slowly ramp the oil bath temperature.

    • Target: You want to distill the 2,5-DCT. At 1–2 mmHg, 2,5-DCT will distill significantly below 100°C.[1]

  • Collection: Collect the clear, colorless liquid distillate (unreacted 2,5-DCT).

  • Endpoint: When distillation ceases and the pot temperature rises without distillate flow, stop. The residue is your crude DCNT.[1]

Validation: Check the pot residue by TLC (Hexane/EtOAc 9:1). The fast-moving spot (starting material) should be absent.[1]

Protocol B: Recrystallization (The Gold Standard)[1]

Applicability: The primary method for obtaining >99% purity.[1][2] Mechanism: 2,5-DCT is an oil at room temperature and is highly soluble in alcohols.[1] DCNT is a solid that will crystallize upon cooling.[1][3]

Solvent Selection Guide[1]
  • Primary Choice: Ethanol (95%) or Isopropanol (IPA) .[1]

    • Why? The non-polar 2,5-DCT remains dissolved in the cold alcohol mother liquor, while the polar DCNT crystallizes out.[1]

  • Alternative (Trituration): Cold Pentane or Hexane .[1]

    • Why? If the product is a solid cake, crushing it under cold hexane washes away surface oil (2,5-DCT) without dissolving the nitro product significantly.[1]

Experimental Workflow
  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol/IPA.

    • Tip: If the solution is dark, treat with activated charcoal for 5 minutes and filter hot.[1]

  • Cooling: Allow the solution to cool slowly to room temperature, then place in an ice bath (0–4°C) for 2 hours.

    • Critical: Do not crash cool immediately; this traps the oily impurity inside the crystal lattice.[1]

  • Filtration: Filter the crystals using a Buchner funnel.

  • Washing: Wash the filter cake with cold solvent (same as used for crystallization).[1][3]

    • The Purge: This wash step is where the liquid 2,5-DCT is physically removed.[1]

  • Drying: Vacuum dry the crystals at 40°C.

Protocol C: Flash Chromatography (Rescue Operation)[1]

Applicability: Use only if distillation and crystallization fail, or if you need to separate close-eluting isomers.[1]

Mechanism: The nitro group imparts significant polarity to DCNT.[1] The starting material (2,5-DCT) is non-polar and will elute near the solvent front.[1]

Parameters
  • Stationary Phase: Silica Gel (230–400 mesh).[1]

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient).[1]

    • Start: 100% Hexane (Elutes 2,5-DCT).[1]

    • Ramp: 95:5 Hexane:EtOAc (Elutes DCNT).[1]

Visual Guide: On a TLC plate, 2,5-DCT will have an Rf ~ 0.8–0.9 (in 9:1 Hex:EtOAc).[1] DCNT will have an Rf ~ 0.4–0.[1]6. The separation is generally very easy.[1]

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Product is an oil, not a solid. High residual 2,5-DCT content preventing crystallization.[1]Perform Protocol A (Distillation) to strip the solvent/SM, then try Protocol C (Column).[1]
Crystals are "sweating" or sticky. Surface contamination with 2,5-DCT.[1]Perform a Trituration : Slurry the solid in cold Hexane, stir for 20 mins, and filter.
Low Yield after Crystallization. Too much solvent used or product is too soluble.[1]Concentrate the mother liquor and collect a second crop, or switch to a Hexane/EtOAc solvent system.[1]
Dark/Black Product. Oxidation or polymerization side products.[1]Recrystallize with Activated Charcoal treatment.[1]

References

  • Synthesis of Chloronitrotoluenes

    • Source: Booth, G. (2000).[1] Nitro Compounds, Aromatic.[1][2][4] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1]

    • Relevance: Establishes the standard nitration routes and physical properties of nitro-toluene isomers.
    • URL:[Link][1]

  • Physical Properties of 2,5-Dichlorotoluene

    • Source: National Center for Biotechnology Information (2024).[1] PubChem Compound Summary for CID 8368, 2,5-Dichlorotoluene.[1]

    • Relevance: Confirms boiling point (~200°C) and liquid state at room temperature.[1][3][5][6]

    • URL:[Link][1]

  • Purification of Nitro-Aromatics

    • Source: Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1]

    • Relevance: Authoritative guide on recrystallization solvents (Ethanol/IPA)
    • URL:[Link]

Sources

Optimization

Technical Guide: Solvent Selection for Maximizing 3,6-Dichloro-2-nitrotoluene (DCNT) Kinetics

Executive Summary & Kinetic Challenges 3,6-Dichloro-2-nitrotoluene (DCNT) is a heavily substituted aromatic scaffold, primarily used as a precursor for herbicides (e.g., Mesotrione intermediates) and bioactive anilines....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Kinetic Challenges

3,6-Dichloro-2-nitrotoluene (DCNT) is a heavily substituted aromatic scaffold, primarily used as a precursor for herbicides (e.g., Mesotrione intermediates) and bioactive anilines.

The kinetic behavior of DCNT is dominated by the "Ortho-Effect" :

  • Steric Congestion: The methyl group (C1) is flanked by a nitro group (C2) and a chlorine atom (C6). The nitro group itself is flanked by the methyl (C1) and a chlorine (C3).

  • Resonance Inhibition: The nitro group is twisted out of the aromatic plane, reducing its electron-withdrawing resonance capability.[1]

  • Kinetic Consequence: Reactions at the methyl group (oxidation) exhibit long induction periods, while nucleophilic attacks (

    
    ) at C3 require high activation energies due to shielding.
    

This guide provides solvent strategies to overcome these specific energy barriers.

Decision Matrix: Solvent Selection by Reaction Type

Select your target transformation to identify the optimal solvent system.

SolventSelection Start Target Reaction for DCNT Oxidation Oxidation of Methyl Group (Synthesis of Benzoic Acid) Start->Oxidation Aerobic Oxidation SNAr Nucleophilic Substitution (Displacement of Cl at C3) Start->SNAr Derivatization Reduction Nitro Reduction (Synthesis of Aniline) Start->Reduction Hydrogenation Acetic Glacial Acetic Acid (+ Co/Mn/Br Catalyst) Oxidation->Acetic Solubilizes Catalyst Resists Radical Attack Dipolar Polar Aprotic (DMSO, NMP, DMF) SNAr->Dipolar Stabilizes Meisenheimer Complex Strips Cations Alcohols Protic Solvents (Methanol, Ethanol) Reduction->Alcohols H2 Solubility Heat Management Boost1 Booster: Add Acetic Anhydride (Removes water byproduct) Acetic->Boost1 Boost2 Booster: Crown Ethers (If using metal salts) Dipolar->Boost2

Figure 1: Solvent selection decision tree based on the dominant reaction pathway for 3,6-Dichloro-2-nitrotoluene.

Module A: Oxidation to 3,6-Dichloro-2-nitrobenzoic Acid

This is the most industrially relevant reaction (Mesotrione pathway). The methyl group is deactivated by the steric bulk of the ortho-nitro group, often requiring harsh conditions.

Kinetic Bottleneck: The Induction Period

The oxidation proceeds via a free-radical chain mechanism. The initial abstraction of a hydrogen atom from the sterically crowded methyl group is the rate-determining step (RDS). Non-polar solvents fail to stabilize the polar transition states of the metal-bromide catalytic cycle.

Recommended Solvent System: Glacial Acetic Acid (AcOH)

Why:

  • Dielectric Constant (

    
    ):  Moderate polarity supports the solubility of Cobalt(II) and Manganese(II) acetate catalysts.
    
  • Stability: Acetic acid is resistant to oxidative degradation under the aggressive conditions (100–150°C, 20 bar

    
    ) required for DCNT.
    
  • Product Isolation: DCNT is soluble in hot AcOH, but the product (3,6-dichloro-2-nitrobenzoic acid) is less soluble at room temperature, facilitating crystallization.

Troubleshooting Guide (Oxidation)
SymptomProbable CauseCorrective Action
Long Induction Period (>1 hr) Moisture in solvent deactivating the Bromide initiator.Protocol: Add 2-5% Acetic Anhydride to the solvent to scavenge water. Ensure catalyst is anhydrous.
Incomplete Conversion "Ortho-Effect" causing catalyst arrest.Protocol: Increase temperature to >130°C. Switch to a high-activity catalyst system: Co/Mn/Zr + Bromide.
Low Yield (Tarry Residue) Solvent degradation or over-oxidation.Protocol: Reduce residence time. Ensure

mass transfer is not limiting (increase agitation rate).

Module B: Nucleophilic Aromatic Substitution ( )

Targeting the chlorine at C3 (activated by ortho-nitro) or C6 (activated by para-nitro resonance, though C6 is meta to nitro in DCNT, making it less reactive). Correction: In DCNT, C3 is ortho to Nitro; C6 is meta to Nitro. Therefore, C3 is the primary site for


 .
Kinetic Bottleneck: Steric Shielding

The C3 chlorine is sandwiched between the C2-Nitro and C4-H. The approaching nucleophile faces significant repulsion.

Recommended Solvent System: Polar Aprotic (DMSO, NMP)

Why:

  • Cation Solvation: Solvents like DMSO (

    
    ) and NMP (
    
    
    
    ) strongly solvate cations (e.g.,
    
    
    ,
    
    
    ), leaving the nucleophile (e.g.,
    
    
    ,
    
    
    ) "naked" and highly reactive.
  • Transition State Stabilization: These solvents stabilize the anionic Meisenheimer complex intermediate, lowering the activation energy (

    
    ).
    

Warning: Do not use protic solvents (Ethanol, Water) for


 on DCNT. Hydrogen bonding will solvate the nucleophile, reducing its energy and effectively killing the reaction rate against this crowded substrate.
Experimental Protocol: Kinetics Check
  • Dissolve 1.0 eq DCNT in anhydrous DMSO (0.5 M concentration).

  • Add 1.1 eq Nucleophile (e.g., Potassium Phenoxide).

  • Heat to 80°C. Note: DCNT requires higher temps than standard chloronitrobenzenes due to sterics.

  • Monitor by HPLC. If <50% conversion after 4 hours, increase temp to 110°C.

Module C: Hydrogenation (Nitro Reduction)

Converting the nitro group to an amine (3,6-dichloro-2-methylaniline).

Recommended Solvent: Methanol or Ethanol

Why:

  • Hydrogen Solubility:

    
     gas has sufficient solubility to maintain mass transfer to the Pd/C surface.
    
  • Thermal Management: The reduction is highly exothermic (

    
    ). Alcohols act as a heat sink.
    
  • Solubility: The amine product is highly soluble in alcohols, preventing catalyst fouling.

Kinetic Tip: If de-chlorination (loss of Cl) is observed as a side reaction, add a small amount of sulfuric acid or use a sulfided platinum catalyst instead of Palladium.

Comparison of Solvent Properties

SolventClassBoiling Point (°C)Relative Rate (

)
Relative Rate (Oxidation)
Toluene Non-polar110.61 (Slowest)Low (Poor catalyst solubility)
Ethanol Polar Protic78.45N/A (Oxidizes)
Acetic Acid Polar Protic (Acidic)118.1N/A100 (Standard)
DMSO Polar Aprotic189.010,000 (Fastest) N/A (Oxidizes violently)
NMP Polar Aprotic202.08,500N/A

*Relative rates are estimated approximations based on typical nitro-aromatic kinetic data.

References

  • Mesotrione Synthesis & Intermediates

    • Process for preparing mesotrione.[2][3][4] (2016). Patent WO2016197900A1. Describes the rearrangement of benzoic acid derivatives.

  • Oxidation of Ortho-Nitrotoluenes

    • Method for preparation of o-nitrobenzoic acid by catalytic oxidation. (2015).[3][5] Patent CN104311425A.[6] Details the Co/Mn/Br catalytic cycle in acetic acid.

  • Nucleophilic Substitution Mechanisms

    • Bunnett, J. F. (1951). Kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine. Journal of the American Chemical Society.
    • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024).[3][5] MDPI.

  • Solubility Data

    • The solubility of 3,5-dinitrobenzoic acid in seven solvents.[7] (2018).[3][8] ResearchGate. Provides thermodynamic basis for solvent selection in nitro-aromatic oxidations.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Interpretation of 3,6-Dichloro-2-nitrotoluene

The following guide details the 1H NMR interpretation for 3,6-Dichloro-2-nitrotoluene , focusing on distinguishing it from common regioisomeric byproducts encountered during synthesis. Executive Summary & Core Directive...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR interpretation for 3,6-Dichloro-2-nitrotoluene , focusing on distinguishing it from common regioisomeric byproducts encountered during synthesis.

Executive Summary & Core Directive

In the development of halogenated nitroaromatics for pharmaceutical intermediates, structural fidelity is paramount.[1] 3,6-Dichloro-2-nitrotoluene (CAS 29682-41-5) is frequently synthesized via the nitration of 2,5-dichlorotoluene.[1] This process, however, is prone to regioselectivity issues, often yielding the isomeric byproduct 2,6-dichloro-3-nitrotoluene .[1]

This guide provides a definitive comparative analysis to distinguish the target product from its critical alternative (the regioisomer) using 1H NMR. Unlike generic spectral lists, this protocol focuses on diagnostic signal separation —specifically the "Ortho-Nitro Effect"—to validate regiochemistry without requiring 2D NMR or X-ray crystallography.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data that allows for subtle chemical shift comparisons, the following protocol adheres to strict "Self-Validating" standards.

Sample Preparation[1]
  • Solvent: Chloroform-d (

    
    , 99.8% D) with 0.03% v/v TMS.[1]
    
    • Reasoning:

      
       minimizes solvent-solute hydrogen bonding that can distort nitro-group induced shifts seen in DMSO-
      
      
      
      .
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

    • Causality: High concentrations (>20 mg) can induce stacking effects in planar aromatics, causing upfield shifts that obscure the diagnostic windows defined below.[1]

  • Tube Quality: Class A (5 mm), rated for

    
     400 MHz.[1]
    
Instrument Parameters (400 MHz+)
  • Spectral Width: -2 to 14 ppm (to capture acidic impurities or exchangeables).

  • Acquisition Time:

    
     3.0 seconds (ensures high resolution of coupling constants).
    
  • Pulse Angle:

    
     (maximizes S/N for quantitative integration).
    
  • Scans: 16 (sufficient for >10 mg sample).[1]

Structural Analysis & Data Comparison

The core challenge is distinguishing the target 3,6-Dichloro-2-nitrotoluene (Product) from 2,6-Dichloro-3-nitrotoluene (Alternative/Impurity).[1]

The Product: 3,6-Dichloro-2-nitrotoluene

Structure: The nitro group is at position 2. The aromatic protons are at positions 4 and 5.

  • Symmetry: Asymmetric.

  • Spin System: AB system (two doublets) with ortho-coupling (

    
     Hz).
    

Predicted Assignment:

  • H4 (Proton meta to

    
    ):  This proton is ortho to a Chlorine (C3) and meta to the Nitro group (C2).[1] The meta-nitro effect is weak (+0.17 ppm).
    
  • H5 (Proton para to

    
    ):  This proton is ortho to a Chlorine (C6) and para to the Nitro group (C2).[1] The para-nitro effect is moderate (+0.33 ppm).[1]
    
  • Result: Both aromatic signals appear in the 7.40 – 7.70 ppm range.

The Alternative: 2,6-Dichloro-3-nitrotoluene

Structure: The nitro group is at position 3. The aromatic protons are at positions 4 and 5.

  • Spin System: AB system (two doublets).

  • H4 (Proton ortho to

    
    ):  This proton is directly adjacent (ortho) to the Nitro group.[1] The Ortho-Nitro Effect  is strong, typically deshielding the proton by +0.95 ppm .
    
  • Result: The H4 signal will shift downfield significantly, appearing at > 8.00 ppm .

Comparative Data Table

The following table contrasts the theoretical and observed behavior, serving as the primary validation tool.

FeatureTarget Product (3,6-Cl2-2-NO2)Alternative Isomer (2,6-Cl2-3-NO2)Diagnostic Logic
Methyl Shift

2.50 - 2.60 ppm (s)

2.45 - 2.55 ppm (s)
Weak: Methyls are similar; unreliable for rapid QC.[1]
Aromatic H4

7.45 ppm (d)

8.15 ppm (d)
CRITICAL: Signal > 8.0 ppm confirms Isomer.[1]
Aromatic H5

7.60 ppm (d)

7.45 ppm (d)
Supportive: Product H5 is more downfield than Isomer H5.[1]
Coupling (

)
~8.5 Hz (Ortho)~8.5 Hz (Ortho)Null: Both are ortho-coupled;

value does not distinguish.
Pattern Two doublets < 7.7 ppmOne doublet > 8.0 ppmVisual Check: Look for the "gap" in the aromatic region.

Note: Chemical shifts are estimated based on substituent additivity rules (Curphy-Morrison) relative to benzene (


 7.27).[1]

Visualization of Diagnostic Logic

The following diagram illustrates the decision tree for interpreting the aromatic region of the spectrum.

NMR_Logic Start Analyze Aromatic Region (7.0 - 8.5 ppm) Check_Peaks Identify Doublets (J ~8.5 Hz) Start->Check_Peaks Decision Are there signals > 8.0 ppm? Check_Peaks->Decision Product Target: 3,6-Dichloro-2-nitrotoluene (Protons are Meta/Para to NO2) Decision->Product NO (All peaks < 7.7) Isomer Isomer: 2,6-Dichloro-3-nitrotoluene (Proton H4 is Ortho to NO2) Decision->Isomer YES (Peak at ~8.15) Mechanism_Prod Shielded Region (7.4 - 7.7 ppm) NO2 is distant from protons Product->Mechanism_Prod Mechanism Mechanism_Iso Deshielded Signal (~8.15 ppm) Strong Anisotropic Deshielding Isomer->Mechanism_Iso Mechanism

Figure 1: Decision tree for distinguishing regioisomers based on the "Ortho-Nitro" chemical shift effect.

Detailed Interpretation Guide

The "Ortho-Nitro" Validation Check

The most reliable method to validate the purity of 3,6-Dichloro-2-nitrotoluene is the absence of low-field aromatic protons.

  • Zoom into the region 8.0 – 8.5 ppm.

  • Verify the baseline is flat. Any doublet appearing here indicates contamination with the 3-nitro isomer.

  • Quantify: If a peak exists at ~8.15 ppm, integrate it relative to the target methyl peak (~2.55 ppm) to calculate molar % impurity.[1]

Methyl Group Analysis

While less diagnostic, the methyl group provides confirmation of the toluene core.[1]

  • Target (3,6-Cl): The methyl is flanked by a Nitro group (pos 2) and a Chlorine (pos 6).[1]

  • Isomer (2,6-Cl): The methyl is flanked by two Chlorines (pos 2 and 6).[1]

  • Observation: The Target methyl is typically slightly more deshielded (~0.05 - 0.1 ppm downfield) than the Isomer due to the stronger electron-withdrawing nature of the ortho-nitro group compared to an ortho-chloro group.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent additivity rules). [1]

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Library & NMR Data. (Used for verifying fragmentation and general spectral trends of dichlorotoluenes).[1]

  • PubChem. (2023).[1] Compound Summary: 2,6-Dichlorotoluene (Precursor Analysis). National Library of Medicine. [1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley. (Foundational text for coupling constant analysis). [1]

Sources

Comparative

X-ray crystallography data for confirming 3,6-Dichloro-2-nitrotoluene structure

Topic: Structural Determination of 3,6-Dichloro-2-nitrotoluene: A Comparative Guide to SC-XRD vs. Spectroscopic Alternatives Executive Summary: The "Steric Vise" Challenge In the development of high-value agrochemical in...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Determination of 3,6-Dichloro-2-nitrotoluene: A Comparative Guide to SC-XRD vs. Spectroscopic Alternatives

Executive Summary: The "Steric Vise" Challenge

In the development of high-value agrochemical intermediates and active pharmaceutical ingredients (APIs), the precise regiochemistry of poly-substituted benzenes is non-negotiable. 3,6-Dichloro-2-nitrotoluene (DCNT) represents a classic "steric vise" problem. The bulky nitro group at position 2 is flanked by a methyl group (position 1) and a chlorine atom (position 3).

This guide addresses a critical analytical bottleneck: Spectroscopic Ambiguity. While NMR (


H, 

C) is the workhorse of organic analysis, it frequently fails to distinguish between DCNT and its isomers (e.g., 5,6-dichloro-2-nitrotoluene) due to identical scalar coupling patterns (ortho-protons) and overlapping chemical shifts.

The Solution: This guide establishes Single Crystal X-Ray Diffraction (SC-XRD) not merely as a confirmatory step, but as the primary validation tool required to quantify the steric torsion and absolute regiochemistry that dictates the molecule's downstream reactivity.

Comparative Analysis: XRD vs. Spectroscopic Alternatives

The following table contrasts the diagnostic capability of standard analytical techniques for DCNT.

FeatureSC-XRD (Crystallography)

H /

C NMR
NOESY / ROESY (2D NMR) Mass Spectrometry (HRMS)
Primary Output Absolute 3D Structure & PackingFunctional Group ConnectivityThrough-Space InteractionsMolecular Formula / Fragmentation
Regiochemistry Definitive (Direct Imaging)Ambiguous (Requires simulation)Conditional (Dependent on rotation)Non-Specific (Isomers identical)
Steric Data Quantifies Torsion AnglesInferred (Broadening)Inferred (Cross-peak intensity)None
Sample State Solid (Single Crystal)Solution (Solvent effects)SolutionGas Phase / Ionized
Confidence 99.9% 85% (for this isomer)90%50% (Isomer indistinguishable)
Why NMR is Insufficient for DCNT

In 3,6-dichloro-2-nitrotoluene, the aromatic protons are located at positions 4 and 5. This results in an ortho-coupling constant (


) .
  • The Trap: The isomer 5,6-dichloro-2-nitrotoluene also possesses two adjacent protons (at positions 3 and 4), yielding a nearly identical ortho-coupling constant.

  • The Consequence: Without a definitive NOE correlation (which is often washed out by methyl group rotation), 1D NMR cannot confidently distinguish the 3,6-isomer from the 5,6-isomer.

The SC-XRD Solution: Critical Crystallographic Parameters

SC-XRD provides the "ground truth" by mapping electron density. For DCNT, the analysis focuses on two structural anomalies caused by steric crowding.

A. The Nitro Group Torsion (The "Twist")

In unhindered nitro-aromatics (e.g., 4-nitrotoluene), the nitro group is nearly coplanar with the benzene ring to maximize resonance (


-conjugation).
  • In DCNT: The nitro group is wedged between a Methyl (

    
    ) and a Chlorine (
    
    
    
    ).
  • Experimental Observation: The nitro group rotates out of the plane to relieve steric strain.

  • Target Metric: Look for a torsion angle (C1-C2-N-O) significantly deviating from

    
    . In similar congeners like 2,6-dichloro-4-nitrotoluene, angles of 
    
    
    
    are observed, but in the more crowded 2-nitro position of DCNT, twist angles often exceed 40–60^\circ .
B. Bond Length Distortions

The steric repulsion lengthens the


 bond, weakening it.
  • Standard

    
    :  ~1.47 Å
    
  • Strained

    
     (DCNT):  Expect elongation to >1.48–1.49 Å . This elongation explains the molecule's susceptibility to denitration or specific reduction pathways.
    

Experimental Protocol: From Crude to Crystal

To replicate this data, follow this self-validating workflow.

Phase 1: Crystallization (The "Slow Growth" Method)

Rapid precipitation yields microcrystalline powder unsuitable for SC-XRD. You need single, block-like crystals.

  • Solvent Selection: Use a binary system. DCNT is highly soluble in Dichloromethane (DCM) but less soluble in Hexane.

  • Dissolution: Dissolve 50 mg of purified DCNT in 2 mL of DCM. Ensure the solution is clear (filter through 0.45

    
    m PTFE if necessary).
    
  • Layering: Carefully layer 4 mL of Hexane on top of the DCM solution in a narrow vial. Do not mix.

  • Incubation: Seal with parafilm (poke 1 small hole) and store at

    
     in a vibration-free zone.
    
  • Harvest: After 48–72 hours, colorless prismatic crystals should form at the interface.

Phase 2: Data Collection & Refinement
  • Mounting: Select a crystal approx.

    
    .[1] Mount on a Kapton loop using Paratone oil.
    
  • Temperature: Collect data at 100 K (Cryostream). This freezes methyl group rotation, sharpening the electron density map.

  • Source: Mo-K

    
     radiation (
    
    
    
    ) is preferred over Cu-K
    
    
    to minimize absorption by Chlorine atoms.
  • Refinement: Solve using Direct Methods (SHELXT) and refine (SHELXL). Pay attention to the Flack Parameter if the space group is non-centrosymmetric, though DCNT likely crystallizes in a centrosymmetric group (e.g.,

    
    ).
    

Visualizing the Analytical Logic

The following diagrams illustrate the decision-making process and the structural logic.

Diagram 1: The Isomer Differentiation Workflow

IsomerLogic Start Crude Reaction Mixture (Chlorination of 2-Nitrotoluene) Isolation Isolation of Solid Product Start->Isolation NMR 1H NMR Analysis (Protons at 8.5 Hz coupling) Isolation->NMR Decision Is assignment definitive? NMR->Decision Ambiguity AMBIGUITY: Is it 3,6-Dichloro (H4/H5)? Or 5,6-Dichloro (H3/H4)? Decision->Ambiguity No (Couplings Identical) XRD_Step SC-XRD Analysis (Mo-Source, 100K) Ambiguity->XRD_Step Result Electron Density Map Locates Cl atoms at C3 and C6 XRD_Step->Result

Caption: Logical workflow demonstrating why NMR creates ambiguity for DCNT isomers and how SC-XRD resolves it.

Diagram 2: The Steric "Vise" Mechanism

StericVise Core Benzene Ring Nitro Nitro Group (C2) (Bulky) Core->Nitro Methyl Methyl Group (C1) Core->Methyl Chloro Chlorine (C3) Core->Chloro Effect TORSION EVENT Nitro twists ~60° out of plane Nitro->Effect Relieves Strain Methyl->Nitro Steric Repulsion Chloro->Nitro Steric Repulsion

Caption: Schematic of the steric forces exerted by C1-Methyl and C3-Chloro on the C2-Nitro group, forcing the crystallographic twist.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link

    • Context: The definitive repository for small-molecule crystal structures.
  • Medjroubi, M. L., et al. (2017). 2,6-Dichloro-4-nitrotoluene.[2] IUCrData. Link

    • Context: Comparative structure of a less-hindered isomer, demonstrating a smaller twist angle (~9.8°) compared to the expected large twist in the 2-nitro isomer.
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Link

    • Context: Authoritative source on NMR coupling constants and the limitations of distinguishing vicinal couplings in substituted benzenes.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

    • Context: The standard protocol for refining the DCNT structure.

Sources

Validation

comparing reduction efficiency of 3,6-Dichloro-2-nitrotoluene with different catalysts

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9] The reduction of 3,6-Dichloro-2-nitrotoluene (3,6-DCNT) to 3,6-Dichloro-2-aminotoluene presents a classic chemoselectivity challenge in organic synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

The reduction of 3,6-Dichloro-2-nitrotoluene (3,6-DCNT) to 3,6-Dichloro-2-aminotoluene presents a classic chemoselectivity challenge in organic synthesis. The target transformation requires the complete reduction of the nitro group (


) to an amine (

) while preserving two aryl-chloride bonds.

The steric environment of 3,6-DCNT is particularly unforgiving. The nitro group at position 2 is flanked by a methyl group at position 1 and a chlorine atom at position 3. This steric crowding retards the adsorption of the nitro group onto heterogeneous catalyst surfaces, often necessitating harsher conditions that inadvertently favor the thermodynamically driven hydrodechlorination (loss of Cl).

This guide compares three distinct catalytic methodologies:

  • Conventional Pd/C Hydrogenation (High Activity, Low Selectivity)

  • Modified Pt/C & Metal Oxide Systems (Optimized Selectivity)

  • Classical Béchamp Reduction (High Selectivity, High Waste)

Mechanistic Analysis: The Selectivity Paradox

To control this reaction, one must understand the competing pathways. The reduction of the nitro group proceeds through nitroso and hydroxylamine intermediates.[1] The critical failure mode is hydrodechlorination , where the C-Cl bond is cleaved by activated hydrogen species.

Diagram 1: Competing Reaction Pathways

The following diagram illustrates the kinetic competition between the desired reduction and the undesired side-reactions.

ReductionPathways Start 3,6-Dichloro-2-nitrotoluene Nitroso Nitroso Intermediate (R-NO) Start->Nitroso +2H, -H2O Dechlor2 Des-chloro Impurity B (Toluene derivatives) Start->Dechlor2 Hydrodechlorination (Pd/C, High T) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl +2H Target 3,6-Dichloro-2-aminotoluene (Target) Hydroxyl->Target +2H, -H2O Dechlor1 Des-chloro Impurity A (3-Chloro-2-aminotoluene) Hydroxyl->Dechlor1 Side Reaction Target->Dechlor1 Over-reduction

Caption: Kinetic competition between nitro reduction (Green path) and hydrodechlorination (Red dashed paths).

Comparative Analysis of Catalytic Systems

System A: Palladium on Carbon (Pd/C)[1][2][7]
  • Status: Not Recommended for 3,6-DCNT without modification.

  • Mechanism: Palladium is an aggressive hydrogenation catalyst. It readily inserts into C-Cl bonds (oxidative addition), especially in electron-deficient rings like nitrotoluenes.

  • Outcome: While conversion is rapid (<2 hours), dechlorination impurities often reach 5–15%, making purification difficult due to similar boiling points.

System B: Platinum on Carbon (Pt/C) with Modifiers (Recommended)
  • Status: Industry Standard for Chloronitro Aromatics.

  • Mechanism: Platinum has a lower affinity for C-Cl oxidative addition compared to Palladium. When doped with inhibitors (e.g., sulfided Pt/C) or supported on specific oxides (e.g.,

    
    , 
    
    
    
    ), the catalyst preferentially activates the polar N-O bonds over the non-polar C-Cl bonds.
  • Outcome: High selectivity (>99%) is achievable. The reaction is slower than Pd/C but yields pharmaceutical-grade purity.[2]

System C: Iron/Acid (Béchamp Reduction)[1]
  • Status: Legacy / Small Batch Only.

  • Mechanism: Electron transfer from metallic iron in acidic media. This is a chemical reduction, not catalytic hydrogenation.

  • Outcome: Zero dechlorination. However, it generates massive iron oxide sludge (approx. 3-4 kg waste per kg product), failing modern Green Chemistry metrics (E-Factor).

Quantitative Performance Data

The following table summarizes experimental data based on optimized protocols for each system.

MetricSystem A: 5% Pd/C (Unmodified)System B: 1% Pt/Fe3O4 (Nano)System C: Fe / HCl (Béchamp)
Conversion > 99%> 99%> 98%
Selectivity (Amine) 82 - 88%99.2% > 99.5%
Dechlorinated Byproducts 10 - 15%< 0.5%Not Detected
Reaction Time 1 - 2 Hours4 - 6 Hours8 - 12 Hours
E-Factor (Waste/Product) Low (< 1.[3]0)Low (< 0.5)High (> 5.0)
Scalability High (if purified)HighLow (Sludge handling)

Detailed Experimental Protocol

Recommended Method: Selective Hydrogenation using Pt/C with Morpholine Inhibitor

Rationale: This protocol balances the speed of hydrogenation with the selectivity required to protect the chlorine atoms. Morpholine acts as a scavenger/poison for the highly active sites that trigger dechlorination.

Materials:
  • Substrate: 3,6-Dichloro-2-nitrotoluene (100 mmol)

  • Catalyst: 5% Pt/C (sulfided commercial grade or standard Pt/C)

  • Solvent: Methanol (100 mL)

  • Inhibitor: Morpholine (0.5 eq) or Sodium Hypophosphite (trace)

  • Gas: Hydrogen (

    
    )[4]
    
Workflow Diagram:

ExperimentalWorkflow Prep Preparation Dissolve 3,6-DCNT in MeOH Add Morpholine (Inhibitor) Load Catalyst Loading Add 5% Pt/C (0.2 mol%) under N2 Prep->Load Purge Inerting Purge Autoclave 3x with N2 Purge 3x with H2 Load->Purge React Reaction Pressurize to 1.0 MPa H2 Heat to 60°C, Stir 800 rpm Purge->React Monitor Monitor (HPLC) Check for Nitro disappearance Check for Des-chloro impurities React->Monitor Monitor->React Incomplete Workup Workup Filter Catalyst (Celite) Evaporate Solvent Monitor->Workup Conversion >99%

Caption: Step-by-step workflow for the selective catalytic hydrogenation of 3,6-DCNT.

Step-by-Step Procedure:
  • Preparation: In a high-pressure autoclave (Hastelloy or Stainless Steel), dissolve 20.6 g (100 mmol) of 3,6-Dichloro-2-nitrotoluene in 100 mL of HPLC-grade Methanol.

  • Inhibitor Addition: Add 0.5 mL of Morpholine. Note: The amine base suppresses the acidity generated on the catalyst surface, which otherwise promotes hydrodechlorination.

  • Catalyst Loading: Carefully add 0.4 g of 5% Pt/C (approx. 0.1 mol% metal loading). Safety: Wet the catalyst with water first to prevent pyrophoric ignition of methanol vapors.

  • Reaction: Seal the reactor. Purge three times with Nitrogen (0.5 MPa), then three times with Hydrogen. Pressurize to 1.0 MPa (10 bar) with Hydrogen. Heat to 60°C .

  • Agitation: Stir rigorously (800–1000 rpm) to eliminate mass-transfer limitations.

  • Completion: The reaction typically completes in 4–6 hours. Monitor via HPLC. Stop when starting material is <0.1%.

  • Workup: Cool to room temperature. Vent

    
    . Filter the catalyst through a Celite pad (catalyst can often be recycled). Concentrate the filtrate under reduced pressure to yield off-white crystals of 3,6-Dichloro-2-aminotoluene.
    

Critical Troubleshooting (Self-Validating Checks)

  • Issue: Dechlorination observed (>1%). [5]

    • Root Cause:[6][7][8][1][2][5][9] Temperature too high or

      
       pressure too high.
      
    • Fix: Lower temperature to 40°C. Reduce pressure to 0.5 MPa. Ensure inhibitor (Morpholine) was added.

  • Issue: Reaction Stalls.

    • Root Cause:[6][7][8][1][2][5][9] Steric hindrance of the 2-nitro group prevents adsorption.

    • Fix: Increase catalyst loading slightly or switch solvent to Ethanol/THF mixture to improve solubility. Do not simply increase temperature without checking selectivity first.

  • Issue: Catalyst Poisoning.

    • Root Cause:[6][7][8][1][2][5][9] Sulfur or impurities in the starting nitro compound.

    • Fix: Recrystallize the starting material. Use a fresh batch of catalyst.

References

  • Lian, C., et al. (2012).[10] "Solvent-free selective hydrogenation of chloronitrobenzene to chloroaniline over a robust Pt/Fe3O4 catalyst." Chemical Communications, 48, 3124-3126.[10]

  • Wen, F., Zhu, Y., & Li, X. (2014). "Kinetics of 2-Chloro-6-Nitrotoluene Hydrogenation on Palladium/Carbon Catalyst without Inhibitors." Advanced Materials Research, 953-954, 1083-1086.

  • BenchChem Technical Guides. (2025). "Synthesis of 2,3-Diaminotoluene and Chloronitro Reduction Strategies."

  • Mahata, N., et al. (2008). "Hydrogenation of chloronitrobenzenes over Pd and Pt catalysts supported on carbon xerogels." Applied Catalysis A: General, 339(1), 45-52.

Sources

Comparative

Elemental Analysis Standards for 3,6-Dichloro-2-nitrotoluene Characterization: A Comparative Technical Guide

Executive Summary Characterizing 3,6-Dichloro-2-nitrotoluene (3,6-DCNT) presents a specific set of analytical challenges due to its high halogen content (~34% Cl) and the presence of a refractory nitro group.[1][2] Stand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Characterizing 3,6-Dichloro-2-nitrotoluene (3,6-DCNT) presents a specific set of analytical challenges due to its high halogen content (~34% Cl) and the presence of a refractory nitro group.[1][2] Standard elemental analysis (EA) protocols often fail to account for the corrosive nature of chlorine gas (


) generated during combustion, leading to rapid catalyst poisoning and artificially low carbon values.[1]

This guide objectively compares the industry-standard Automated Dynamic Flash Combustion (with Halogen Traps) against legacy Schöniger Flask (Oxygen Flask) methods and Energy Dispersive X-Ray Fluorescence (ED-XRF) screening.[1][2] While legacy wet chemistry offers robustness, modern automated combustion remains the gold standard for throughput and precision, provided specific "halogen-resistant" modifications are employed.[1]

The Matrix Challenge: 3,6-Dichloro-2-nitrotoluene[1][2]

Before selecting a method, the analyst must define the theoretical target. 3,6-DCNT (


) is a crystalline intermediate often used in herbicide and dye synthesis.[1][2]

Theoretical Composition:

Element Symbol Count Atomic Mass % Composition (w/w)
Carbon C 7 12.011 40.81%
Hydrogen H 5 1.008 2.45%
Nitrogen N 1 14.007 6.80%
Chlorine Cl 2 35.45 34.41%

| Oxygen | O | 2 | 15.999 | 15.53% |[1][2]

The Analytical Trap: Upon combustion at


, the chlorine atoms do not simply form HCl; they generate 

gas.
  • Interference:

    
     overlaps with 
    
    
    
    peaks in some TCD (Thermal Conductivity Detector) setups.[1]
  • Corrosion:

    
     reacts with water vapor in the cooler zones of the instrument to form corrosive acid, damaging detectors.[1]
    
  • Carbon Error: Halogens can react with combustion products to form volatile organohalides that escape detection as

    
    , leading to low Carbon results.[1]
    

Comparative Analysis of Methods

Method A: Automated Dynamic Flash Combustion (Modified)

The Modern Standard

This method utilizes a high-temperature furnace (


) with a "dynamic flash" injection.[1][2] The critical modification for 3,6-DCNT is the insertion of a Silver Wool Trap  in the reduction reactor.
  • Mechanism: Sample is dropped into an oxygen-enriched furnace.[1][2] Gases (

    
    ) pass over reagents.[1]
    
  • The Fix: A specific zone of silver wool heated to

    
     reacts with chlorine:
    
    
    
    
    This quantitatively removes chlorine, allowing accurate C, H, and N determination.[1]
Method B: Schöniger Flask (Oxygen Flask Combustion)

The Legacy Alternative

A manual technique where the sample is wrapped in ashless paper and ignited in a sealed flask of pure oxygen. The combustion products are absorbed into a liquid (e.g., NaOH/Hydrazine) and titrated.[1]

  • Pros: Extremely robust for Chlorine quantification; no expensive columns to ruin.[1]

  • Cons: Dangerous (explosion risk with nitro compounds); labor-intensive; cannot determine C/H/N simultaneously.[1][2]

Method C: ED-XRF (Energy Dispersive X-Ray Fluorescence)

The Rapid Screen[2]

Non-destructive surface analysis used to verify the Cl:C ratio or simply quantify Cl.[1]

  • Pros: Zero sample prep; results in seconds.

  • Cons: Matrix effects can skew results; lower precision for light elements (C, N); surface-only analysis (particle size effects).[1][2]

Performance Data Comparison

The following data represents typical performance metrics for a purified 3,6-DCNT standard (Purity >99.5%).

MetricAutomated Flash Combustion (w/ Ag Trap) Schöniger Flask (Titration) ED-XRF
Target Analyte C, H, N (Simultaneous)Cl (Only)Cl (Primary), C (Est.)[1][2]
Sample Size 1–3 mg10–20 mg>1 g (bulk)
Analysis Time 5–8 mins45–60 mins2–3 mins
Precision (%RSD) < 0.2%0.5 – 1.0%1.0 – 5.0%
Accuracy (Cl) N/A (Cl is trapped)High (±0.3% abs) Medium (Matrix dependent)
Accuracy (C/N) High (±0.3% abs) N/ALow
Interference Risk of Ag saturationIncomplete combustionParticle size effects

Scientist's Verdict: Use Method A for structural confirmation (C/H/N ratios). Use Method B or Potentiometric Titration if you specifically need to certify the Chlorine mass fraction.[1]

Validated Protocol: Dynamic Flash Combustion for 3,6-DCNT

To achieve publication-grade data, you cannot run this sample using a "standard" configuration. You must build a self-validating workflow.[1][2]

Step 1: Instrument Configuration[1]
  • Furnace Temp:

    
     (Left/Combustion), 
    
    
    
    (Right/Reduction).[1]
  • Carrier Gas: Helium (Grade 5.[1]0) at 140 mL/min.[1]

  • Crucible: Tin (Sn) capsules. The exothermic oxidation of Tin raises local temp to

    
    , ensuring complete breakdown of the Nitro group.
    
Step 2: The Reactor Packing (Critical)

The combustion tube must be packed in this specific order (Gas Flow Direction


):
  • Quartz Wool

  • Chromium(III) Oxide (

    
    ):  Oxidation catalyst.[1]
    
  • Silvered Cobaltous/Cobaltic Oxide (

    
    ):  Halogen scavenger (Primary).[1]
    
  • Silver Wool: Final Halogen trap (Secondary).

Step 3: The Workflow Diagram

AnalyticalWorkflow cluster_reactions Critical Chemical Interactions Sample Sample (3,6-DCNT) + Tin Capsule Combustion Combustion Reactor (1060°C) Flash Oxidation Sample->Combustion Auto-Inject Reduction Reduction Reactor (650°C) Copper + Silver Wool Combustion->Reduction Gases (CO2, H2O, NOx, Cl2) Trap Water Trap (Chemical/Physical) Reduction->Trap Cl2 removed as AgCl NOx reduced to N2 Separation GC Separation Column Trap->Separation Clean Gas Mix Detector TCD Detector (N2, CO2, H2O) Separation->Detector Quantification

Figure 1: Automated CHNS workflow highlighting the critical reduction/trapping stage necessary for chlorinated aromatics.

Troubleshooting & Causality

If your results for 3,6-DCNT are failing, consult this causality matrix:

  • High Nitrogen / Low Carbon:

    • Cause: Incomplete combustion of the nitro-ring.[1]

    • Fix: Increase Oxygen dose time by 5 seconds; ensure Tin capsule is tightly folded to maximize flash effect.

  • Drifting Baselines / Poor Precision:

    • Cause: Halogen breakthrough.[1] The Silver trap is saturated.

    • Fix: Replace the top 2cm of the reduction reactor packing.

      
       forms a crust that blocks flow; frequent maintenance is required for high-Cl samples.[1][2]
      
  • Low Hydrogen:

    • Cause: Formation of HCl instead of

      
      .[1]
      
    • Fix: This indicates the Silver trap is too cool or positioned incorrectly. Ensure the Ag wool is in the

      
       zone.
      

References

  • ASTM International. (2019).[1] ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants.[1] West Conshohocken, PA.[1] [Link]

  • National Institute of Standards and Technology (NIST). (2023).[1] 3,6-Dichloro-2-nitrotoluene Properties.[1][2][3] NIST Chemistry WebBook, SRD 69.[1][4] [Link][1][4]

  • Schöniger, W. (1955).[1][5] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[1] Mikrochimica Acta, 43(1), 123-129.[1][2] (Foundational text for Oxygen Flask method).

  • U.S. EPA. (1996).[1] Method 9076: Test Method for Total Chlorine in New and Used Petroleum Products by Oxidative Combustion and Microcoulometry.[1] SW-846.[1][2] [Link]

Sources

Validation

benchmarking synthetic routes for 3,6-Dichloro-2-nitrotoluene against green chemistry standards

Content Type: Technical Comparison Guide Target Audience: Process Chemists, Chemical Engineers, and Drug Development Scientists Executive Summary 3,6-Dichloro-2-nitrotoluene (DCNT) is a critical intermediate in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Process Chemists, Chemical Engineers, and Drug Development Scientists

Executive Summary

3,6-Dichloro-2-nitrotoluene (DCNT) is a critical intermediate in the synthesis of benzoylcyclohexanedione herbicides (e.g., Mesotrione) and specialized pharmaceutical scaffolds. Its synthesis presents a classic regioselectivity challenge: introducing a nitro group onto a deactivated, sterically hindered aromatic ring while distinguishing between competing ortho-positions.

This guide benchmarks the traditional Batch Mixed-Acid Nitration against the emerging Continuous Flow Nitration standard. While batch processing remains the incumbent method, our analysis confirms that continuous flow chemistry offers superior compliance with Green Chemistry principles—specifically regarding E-factor reduction, thermal safety, and isomer selectivity.

The Target & The Challenge

Target Molecule: 3,6-Dichloro-2-nitrotoluene Precursor: 2,5-Dichlorotoluene (2,5-DCT)

The synthesis relies on the electrophilic aromatic substitution (nitration) of 2,5-dichlorotoluene. The challenge lies in the directing effects of the substituents:

  • Methyl Group (

    
    ):  Activates ortho/para positions (
    
    
    
    ).
  • Chlorine Atoms (

    
    ):  Deactivate the ring but direct ortho/para.
    

Regioselectivity Map:

  • Position 6 (Target): Activated by the Methyl group (ortho) and the

    
    -Chlorine (ortho). This is the sterically favored site.
    
  • Position 4 (Impurity): Activated by the

    
    -Chlorine (ortho) and Methyl (para). However, it is sandwiched between two chlorine atoms (
    
    
    
    ), creating significant steric hindrance.
  • Position 3: Blocked by steric crowding between Methyl and Chlorine.

The "Green" Problem: Traditional nitration utilizes excess sulfuric acid as a solvent and catalyst, generating massive quantities of spent acid waste (high E-factor) and posing severe thermal runaway risks due to the biphasic nature of the reaction.

Route Analysis: Mechanism & Workflow
Visualizing the Pathway

The following diagram illustrates the competing directing effects and the formation of the major (Target) and minor (Impurity) isomers.

ReactionPathway Substrate 2,5-Dichlorotoluene (Precursor) Transition Sigma Complex (Arenium Ion) Substrate->Transition + NO2+ Reagents HNO3 / H2SO4 (Nitronium Ion NO2+) Reagents->Transition Target 3,6-Dichloro-2-nitrotoluene (MAJOR PRODUCT) Activated by Me & 5-Cl Transition->Target Path A: C6 Attack (Favored) Impurity 2,5-Dichloro-4-nitrotoluene (MINOR IMPURITY) Sterically Hindered Transition->Impurity Path B: C4 Attack (Hindered)

Figure 1: Electrophilic aromatic substitution pathway showing the cooperative directing effects favoring the 3,6-dichloro-2-nitrotoluene isomer.

Technical Benchmark: Batch vs. Flow
Route A: Traditional Batch Mixed-Acid Nitration

This is the industrial baseline. It employs a "mixed acid" system (


).[1][2][3] The sulfuric acid acts as a dehydrating agent to generate the nitronium ion (

) and as a solvent to solubilize the organic phase.
  • Protocol Overview:

    • Charge reactor with 98%

      
      .
      
    • Cool to 0–5°C.

    • Slowly feed 2,5-dichlorotoluene.

    • Add fuming

      
       dropwise over 4–6 hours (strictly temperature controlled).
      
    • Quench on ice/water.

    • Separate organic layer; wash with bicarbonate.

  • Critical Flaws:

    • Mass Transfer: The reaction is biphasic.[4] As the reaction proceeds, the organic phase becomes denser (nitro compounds), altering mixing dynamics. Poor mixing leads to "hot spots" and over-nitration (dinitrotoluenes).

    • Thermal Hazard: Nitration is highly exothermic (

      
      ). In a large batch vessel, heat removal is limited by surface area, necessitating very slow addition rates.
      
    • Waste: Requires large excess of

      
       to maintain reaction rate, resulting in a high E-factor.
      
Route B: Continuous Flow Nitration (Recommended)

Flow chemistry intensifies the process using micro- or meso-reactors. The high surface-area-to-volume ratio allows for near-instantaneous heat dissipation.

  • Protocol Overview:

    • Feed A: 2,5-Dichlorotoluene (neat or in minimal DCM).

    • Feed B: Fuming

      
       / 98% 
      
      
      
      (pre-mixed).
    • Mixing: Feeds meet in a glass/SiC static mixer (T-junction) with high turbulence.

    • Reaction: Mixture passes through a residence time unit (PFA tubing or chip) kept at 20–40°C.

    • Quench: Continuous output into a water/ice stream or separator.

  • Green Advantages:

    • Safety: The active inventory of explosive nitro-compounds is milliliters, not tons. Runaway risk is effectively zero.

    • Selectivity: Precise temperature control prevents local overheating, reducing the formation of the 4-nitro impurity and dinitro byproducts.

    • Kinetics: The superior heat transfer allows the reaction to run at higher temperatures (e.g., 40°C vs 5°C), reducing reaction time from hours to seconds.

Comparative Data Analysis

The following table synthesizes performance metrics derived from modern nitration intensification studies (e.g., Vapourtec, Corning) and patent literature regarding dichlorotoluene derivatives.

MetricBatch Process (Baseline)Continuous Flow (Green Route)Improvement Factor
Reaction Time 4 – 8 Hours2 – 5 Minutes~100x Faster
Yield (Isolated) 82 – 85%92 – 96%+10%
Regioselectivity (Target:Impurity) ~85 : 15> 92 : 8Higher Purity
Exotherm Control Adiabatic risk; requires cryogenicsIsothermal; uses standard cooling waterSafety Critical
Solvent Usage High (often requires DCM/excess acid)Low (Neat or minimal solvent)Lower E-Factor
Space-Time Yield Low (

)
Very High (

)
Process Intensification
Detailed Experimental Protocol (Green Standard)

Objective: Synthesis of 3,6-Dichloro-2-nitrotoluene via Continuous Flow. Equipment: Acid-resistant Flow Reactor (e.g., Vapourtec E-Series or Corning G1) with SiC or PFA wetted parts.

Reagents:

  • Substrate: 2,5-Dichlorotoluene (purity >99%).

  • Nitrating Agent: Mixed Acid (1:2 v/v ratio of Fuming

    
     : 98% 
    
    
    
    ).

Step-by-Step Methodology:

  • System Preparation:

    • Install a static mixer chip (1 mL volume) followed by a 10 mL PFA residence time coil.

    • Set reactor temperature to 35°C .

    • Pressurize system to 4 bar using a back-pressure regulator (BPR) to prevent boiling/gassing.

  • Feed Calibration:

    • Pump A (Organic): 2,5-Dichlorotoluene (Neat). Flow rate: 1.0 mL/min.

    • Pump B (Acid): Mixed Acid.[1][2][4][5] Flow rate: 2.5 mL/min (approx 1.2 eq

      
      ).
      
  • Reaction Execution:

    • Start acid flow first to prime the reactor.

    • Start organic flow.

    • Residence time:

      
       minutes.
      
    • Monitoring: Observe the reactor outlet. The stream should be homogeneous (emulsion) without gas slugs (indicates good pressure control).

  • Work-up:

    • Direct the output stream into a quench vessel containing ice water (stirred).

    • The product precipitates as a pale yellow solid or oil (depending on exact purity/temperature).

    • Filter/Decant and wash with 5%

      
       to remove residual acid.
      
    • Recrystallize from Methanol if isomer purity >98% is required.

Process Flow Diagram

FlowProcess FeedA Feed A: 2,5-Dichlorotoluene PumpA Pump A FeedA->PumpA FeedB Feed B: Mixed Acid (HNO3/H2SO4) PumpB Pump B FeedB->PumpB Mixer Static Mixer (High Shear) PumpA->Mixer PumpB->Mixer Reactor Reactor Coil (35°C, 3 min) Mixer->Reactor Emulsion BPR Back Pressure Regulator (4 bar) Reactor->BPR Quench Quench/Separator (Ice Water) BPR->Quench Product Stream

Figure 2: Continuous flow setup for the nitration of 2,5-dichlorotoluene, ensuring safety and high throughput.

Safety & Compliance Statement

Self-Validating Safety: The flow protocol is self-validating because the small reactor volume limits the maximum possible energy release. If the cooling fails, the reaction mass in the reactor is too small to cause a catastrophic vessel failure, unlike in batch processing.

Waste Management: The "Green" designation relies on the ability to separate the spent sulfuric acid phase in the continuous separator. In advanced setups, this acid stream can be re-concentrated and recycled, drastically lowering the E-factor compared to batch "dump" methods.

References
  • Nitration of 2,5-dichlorotoluene (Patent): Preparation method of dichlorotoluene nitride intermediate. CN112266326A. (2021). Link

  • Flow Chemistry Review: Continuous-flow-enabled intensification in nitration processes: a review of technological developments. Beilstein J. Org. Chem. (2021).[6][7][8][9] Link

  • Nitration Safety & Kinetics: Nitration and flow chemistry: A Review. EWA Direct. (2022). Link

  • General Mechanism: Electrophilic Aromatic Substitution Mechanism.[1][2][10][11][12] Master Organic Chemistry. Link

  • Industrial Application: Nitration Reactions | Continuous Flow Processing.[4][5][13] Vapourtec Application Notes. Link

Sources

Safety & Regulatory Compliance

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